molecular formula C8H14O2 B1630545 Ethyl hex-2-enoate

Ethyl hex-2-enoate

Cat. No.: B1630545
M. Wt: 142.2 g/mol
InChI Key: SJRXWMQZUAOMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hex-2-enoic acid ethyl ester is a natural product found in Annona muricata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

ethyl hex-2-enoate

InChI

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h6-7H,3-5H2,1-2H3

InChI Key

SJRXWMQZUAOMRJ-UHFFFAOYSA-N

SMILES

CCCC=CC(=O)OCC

Canonical SMILES

CCCC=CC(=O)OCC

Origin of Product

United States

Foundational & Exploratory

Ethyl trans-2-hexenoate odor profile and flavor threshold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Sensory Profile and Flavor Threshold of Ethyl trans-2-Hexenoate

Introduction: The Profile of a Potent Aroma Ester

Ethyl trans-2-hexenoate (CAS No. 27829-72-7, FEMA No. 3675) is an unsaturated short-chain fatty acid ethyl ester.[1][2] As a volatile organic compound, it plays a significant role in the characteristic aroma and flavor of various fruits and fermented beverages. It is found naturally in fruits such as soursop (Annona muricata) and papaya (Carica papaya) and is also known as a metabolite produced by yeast (Saccharomyces cerevisiae) during fermentation.[1] Its potent and distinct sensory profile makes it a valuable component for the flavor and fragrance industry, where it is used to impart specific fruity and green notes in a wide range of products, including beverages, candies, baked goods, and cosmetics.[][4] This guide provides a comprehensive technical overview of its physicochemical properties, detailed sensory characteristics, and the methodologies employed for its analysis and sensory threshold determination.

Physicochemical Properties

A foundational understanding of ethyl trans-2-hexenoate's physical and chemical properties is essential for its effective application and analysis. These properties govern its volatility, solubility, and interaction with different matrices, which in turn influence its release and perception as a flavor and aroma compound.

PropertyValueSource(s)
Molecular Formula C₈H₁₄O₂[5]
Molecular Weight 142.20 g/mol [5][6]
Appearance Clear, colorless liquid[5][6]
CAS Number 27829-72-7[5]
FEMA Number 3675[5][7]
Density 0.893 - 0.905 g/mL at 20-25°C[5][6][8]
Boiling Point 167 - 183 °C at 760 mm Hg[1][8]
Flash Point 54.44 - 56 °C[5][8]
Refractive Index 1.429 - 1.440 at 20°C[1][5][6]
Solubility Slightly soluble to practically insoluble in water; Soluble in alcohol and fats.[1][5][6]

Comprehensive Sensory Profile

Ethyl trans-2-hexenoate is characterized by a complex and multifaceted sensory profile, contributing desirable notes across the olfactory (odor) and gustatory (flavor) domains.

Olfactory Profile (Odor)

The aroma of ethyl trans-2-hexenoate is predominantly fruity and green, with significant complexity. Multiple expert evaluations describe the odor using a range of descriptors. It is consistently characterized by a pleasant, powerful fruity note, often compared to apple and pineapple, with distinct green and sweet undertones.[1][][5] More detailed descriptions introduce nuances of rum, juicy fruit, and tropical notes like papaya and quince.[5][7][8] A composite odor profile can be summarized as:

  • Primary Notes: Fruity (apple, pineapple), Green, Sweet.[][5]

  • Secondary Notes: Juicy, Rum-like, Tropical (papaya, quince).[7][8]

  • Tertiary/Nuance Notes: Pulpy, Winey, Orange, Vegetable.[1][7]

This complexity allows it to be used not just for a singular fruit note but to add a juicy, ripe, and slightly fermented complexity to a flavor composition.

Gustatory Profile (Flavor)

The taste of ethyl trans-2-hexenoate closely mirrors its aroma. The general taste is described as fruity, green, sweet, and juicy.[5] A more specific characterization has been established at a concentration of 10 parts per million (ppm), where it is described as having a fruity, green, and sweet taste with a distinct juicy, fruity undernote.[7] This profile makes it particularly effective in applications for tropical, grape, berry, and apple flavors, as well as in rum and other alcoholic beverage profiles.[8]

Understanding and Determining Sensory Thresholds

The Concept of Flavor Thresholds

In sensory science, a sensory threshold is the minimum concentration of a substance that can be detected by the human senses.[9] This concept is critical in food science and product development for understanding the impact of individual flavor compounds on a product's overall profile.[10] Two key types of thresholds are commonly determined:

  • Detection Threshold (or Absolute Threshold): The lowest concentration at which a stimulus can be detected, even if the specific taste or smell cannot be identified. For example, a panelist might detect that a water sample is different from a plain water control but cannot describe the taste.[10]

  • Recognition Threshold: The lowest concentration at which a stimulus can not only be detected but also identified and described. This value is typically higher than the detection threshold.[9]

These thresholds are not fixed values; they vary significantly among individuals due to genetic factors, age, and health, and are determined statistically using panels of trained sensory assessors.[10]

Reported Flavor Profile Data for Ethyl trans-2-Hexenoate

While a specific, universally recognized flavor threshold value for ethyl trans-2-hexenoate is not consistently cited across major databases, its flavor profile at a known concentration provides a crucial benchmark for formulation.

ConcentrationMatrixFlavor DescriptionSource
10 ppmNot SpecifiedFruity, green, and sweet with a juicy, fruity undernote.[7]

The absence of a standardized threshold value in the literature underscores the opportunity for further research to quantify the precise detection and recognition levels of this potent ester in various food and beverage matrices.

Methodologies for Sensory and Instrumental Analysis

A dual approach combining sensory evaluation and instrumental analysis is required for the comprehensive characterization of a flavor compound like ethyl trans-2-hexenoate.

Protocol for Sensory Threshold Determination (3-AFC Method)

The Three-Alternative Forced-Choice (3-AFC) method is a standard and robust protocol for determining sensory thresholds.[11] It minimizes guessing and provides statistically reliable data.

Objective: To determine the detection threshold of ethyl trans-2-hexenoate in a specific matrix (e.g., deodorized water).

Materials:

  • Ethyl trans-2-hexenoate (high purity standard)

  • Deodorized, purified water (or other specified matrix)

  • Graduated cylinders and precision pipettes

  • Glass tasting vessels with lids, coded with random three-digit numbers

  • Panel of 15-20 trained sensory assessors

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of ethyl trans-2-hexenoate at a concentration well above the expected threshold (e.g., 50 ppm) in the chosen matrix.

  • Serial Dilution: Perform a series of dilutions (e.g., 1:1 or 1:2 with water) to create a range of concentrations descending from the stock solution. The range should be wide enough to span from easily detectable to undetectable levels.

  • Triangle Test Presentation: For each concentration level, present three samples to each panelist: two are blanks (plain water) and one contains the diluted ethyl trans-2-hexenoate. The order is randomized for each panelist.

  • Panelist Evaluation: Instruct panelists to taste/smell the samples from left to right and identify the "odd" or "different" sample. Even if they are not sure, they must choose one.

  • Data Collection: Record the responses (correct or incorrect) for each panelist at each concentration level.

  • Statistical Analysis: The individual threshold is typically defined as the concentration at which a panelist achieves a score midway between chance (33.3% for 3-AFC) and 100% correct. The group threshold is then calculated by taking the geometric mean of the individual thresholds.

G cluster_prep Sample Preparation cluster_eval Sensory Evaluation (3-AFC) cluster_analysis Data Analysis p1 Prepare Stock Solution (e.g., 50 ppm) p2 Create Serial Dilutions (Descending Concentrations) p1->p2 e1 Present 3 Samples to Panelist (2 Blanks, 1 Spiked) p2->e1 e2 Panelist Identifies 'Odd' Sample e1->e2 e3 Record Result (Correct/Incorrect) e2->e3 a1 Calculate Individual Thresholds e3->a1 a2 Calculate Group Threshold (Geometric Mean) a1->a2

Workflow for 3-AFC Sensory Threshold Determination.
Protocol for Instrumental Quantification (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of volatile compounds like ethyl trans-2-hexenoate in complex matrices.

Objective: To quantify the concentration of ethyl trans-2-hexenoate in a liquid sample (e.g., fruit juice).

Materials:

  • Gas Chromatograph with Mass Spectrometer detector

  • Solid-Phase Microextraction (SPME) device with appropriate fiber (e.g., DVB/CAR/PDMS)

  • Sample vials with septa

  • Internal standard (e.g., ethyl heptanoate, if not naturally present)

  • Ethyl trans-2-hexenoate analytical standard

Step-by-Step Protocol:

  • Sample Preparation: Place a known volume of the liquid sample (e.g., 5 mL) into a sample vial. Add a known concentration of the internal standard.

  • Volatile Extraction (HS-SPME): Seal the vial and place it in a heated agitator (e.g., 40°C for 20 minutes). Expose the SPME fiber to the headspace above the sample to adsorb the volatile compounds.

  • Desorption and Injection: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C). The heat desorbs the analytes from the fiber onto the GC column.

  • Chromatographic Separation: The analytes travel through the GC column (e.g., a DB-5ms or equivalent) with a carrier gas (Helium). The temperature of the GC oven is ramped on a set program (e.g., start at 40°C, ramp to 240°C) to separate compounds based on their boiling points and chemical properties.

  • Mass Spectrometry Detection: As compounds elute from the column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.[2]

  • Identification and Quantification: The ethyl trans-2-hexenoate peak is identified by its specific retention time and by matching its mass spectrum to a reference library (like NIST).[2] Quantification is achieved by comparing the peak area of the analyte to the peak area of the internal standard and referencing a previously generated calibration curve.

GCMS_Workflow cluster_sample Sample Preparation & Extraction cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) cluster_data Data Analysis s1 Add Sample + Internal Standard to Vial s2 Headspace SPME (Adsorption of Volatiles) s1->s2 gc1 Thermal Desorption in GC Inlet s2->gc1 gc2 Separation on Capillary Column gc1->gc2 ms1 Ionization & Fragmentation gc2->ms1 ms2 Detection by Mass Analyzer ms1->ms2 d1 Identify by Retention Time & Mass Spectrum ms2->d1 d2 Quantify using Internal Standard & Calibration Curve d1->d2

Workflow for HS-SPME-GC-MS Analysis.

Applications in Industry

The distinct sensory profile of ethyl trans-2-hexenoate makes it a versatile ingredient in the flavor and fragrance industry. Its primary applications include:

  • Food and Beverages: It is widely used to enhance or impart fruity notes in products like candies, baked goods, soft drinks, and alcoholic beverages, especially those requiring tropical, apple, or rum-like characteristics.[][4]

  • Fragrances and Cosmetics: The pleasant fruity and sweet aroma is incorporated into perfumes, lotions, and other personal care products.[]

Conclusion

Ethyl trans-2-hexenoate is a high-impact aroma chemical with a well-defined, complex sensory profile characterized by fruity, green, and sweet notes. While its precise flavor threshold may vary by matrix and requires further specific research, its flavor characteristics at defined concentrations provide a solid basis for its application. The combination of rigorous sensory evaluation techniques, such as the 3-AFC method, and robust instrumental analysis via GC-MS allows researchers and product developers to fully understand, quantify, and leverage the unique properties of this compound to create compelling and consistent sensory experiences in a wide array of consumer products.

References

  • Ventos. (n.d.). ETHYL TRANS-2-HEXENOATE.
  • E-Cigarette Forum. (2014). TFA Flavor Breakdown.
  • BOC Sciences. (n.d.). CAS 27829-72-7 ETHYL 2-HEXENOATE.
  • Scite.ai. (n.d.). Determination of Flavor Threshold Levels and Sub‐Threshold, Additive, and Concentration Effects.
  • FlavorActiV. (n.d.). Ethyl Hexanoate Flavour Standard for Sensory Training.
  • RIFM. (2021). RIFM fragrance ingredient safety assessment, ethyl hexanoate, CAS Registry Number 123-66-0.
  • The Good Scents Company. (n.d.). (E)-2-hexen-1-ol.
  • HN Langyue Biotech Co., Ltd. (n.d.). China Customized Ethyl Trans-2-hexenoate Suppliers, Manufacturers. Retrieved from HN Langyue Biotech Co., Ltd. website.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519129, Ethyl hex-2-enoate.
  • The Good Scents Company. (n.d.). ethyl (E)-2-hexenoate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5364778, Ethyl trans-2-hexenoate.
  • MDPI. (2023). Characteristic Aroma Fingerprint Disclosure of Apples (Malus × domestica) by Applying SBSE-GC-O-MS and GC-IMS Technology Coupled with Sensory Molecular Science.
  • National Institute of Standards and Technology. (n.d.). Ethyl 2-hexenoate, trans-.
  • ResearchGate. (n.d.). Determination of Flavor Threshold Levels and Sub‐Threshold, Additive, and Concentration Effects.
  • ChemicalBook. (n.d.). Ethyl (E)-hex-2-enoate.
  • Top Crop. (2023). Sensory Thresholds: Beyond the Numbers.
  • StudySmarter. (2024). Taste Threshold: Definition & Test.
  • Science Buddies. (n.d.). Measuring Your Taste Threshold.

Sources

Technical Guide: Natural Occurrence of Ethyl 2-Hexenoate in Tropical Fruits

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers and product developers investigating the occurrence, biosynthesis, and analysis of ethyl 2-hexenoate in tropical fruit matrices.

Executive Summary

Ethyl 2-hexenoate (CAS: 1552-67-6) is a potent volatile ester contributing a characteristic "green-fruity" and "pineapple-like" nuance to the aroma profile of various tropical fruits. Unlike its saturated counterpart, ethyl hexanoate (FEMA 2439), which provides a heavy, sweet, candy-like fruitiness, the unsaturated ethyl 2-hexenoate (FEMA 4613) imparts a fresher, sharper top note essential for the authentic sensory reconstruction of fruits like pineapple, soursop, and durian. This guide details its biosynthetic origin via the lipoxygenase pathway, its quantitative occurrence, and the gold-standard methodology for its extraction and analysis.

Chemical Profile & Isomerism

The molecule exists primarily in the (E)-configuration (trans) in nature, which is thermodynamically more stable and sensorially distinct from the (Z)-isomer.

PropertySpecification
IUPAC Name Ethyl (E)-hex-2-enoate
CAS Number 27391-25-1 (E-isomer); 1552-67-6 (General)
FEMA Number 4613
Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
Odor Threshold ~100 ppb (in water)
Sensory Descriptors Pineapple, green, waxy, fruity, rum-like

Critical Distinction: Researchers must distinguish between Ethyl Hexanoate (saturated, sweet) and Ethyl 2-Hexenoate (unsaturated, green). Mass spectrometry often yields similar fragmentation patterns (m/z 88, 99, 69), requiring precise retention time indexing (RI) for differentiation.

Biosynthetic Pathway

The formation of ethyl 2-hexenoate in fruit tissue is a downstream result of fatty acid metabolism, specifically the Lipoxygenase (LOX) Pathway . It does not arise directly from beta-oxidation but rather from the catabolism of unsaturated fatty acids (Linoleic/Linolenic acid) in response to ripening or tissue disruption.

Mechanism[2]
  • Precursor Release: Lipases release

    
    -linolenic acid from membrane lipids.
    
  • Oxygenation: 13-Lipoxygenase (13-LOX) converts the fatty acid to 13-hydroperoxy octadecatrienoic acid (13-HPOT).

  • Cleavage: Hydroperoxide lyase (HPL) cleaves 13-HPOT into (Z)-3-hexenal.

  • Isomerization: (Z)-3:(E)-2-hexenal isomerase converts the unstable (Z)-3-aldehyde to the stable (E)-2-hexenal.

  • Reduction: Alcohol dehydrogenase (ADH) reduces the aldehyde to (E)-2-hexenol.

  • Esterification: Alcohol acyltransferase (AAT) couples the alcohol with an acetyl-CoA (or other acyl-CoA) donor. Note: For ethyl esters, the acyl donor is the hexenoyl moiety transferring to ethanol, or ethanol attacking the hexenoyl-CoA.

Biosynthesis Linolenic α-Linolenic Acid LOX 13-LOX Linolenic->LOX HPOT 13-HPOT HPL HPL HPOT->HPL Z3Hexenal (Z)-3-Hexenal ISO Isomerase Z3Hexenal->ISO E2Hexenal (E)-2-Hexenal ADH ADH E2Hexenal->ADH E2Hexenol (E)-2-Hexen-1-ol AAT AAT (+ Ethanol) E2Hexenol->AAT Ethyl2Hex Ethyl (E)-2-Hexenoate LOX->HPOT HPL->Z3Hexenal ISO->E2Hexenal ADH->E2Hexenol AAT->Ethyl2Hex

Figure 1: Biosynthetic pathway of Ethyl (E)-2-Hexenoate from fatty acid precursors via the LOX pathway.

Occurrence in Tropical Fruits

While often overshadowed by the more abundant ethyl hexanoate, the 2-hexenoate ester is critical for the "fresh" character of the fruit.

Quantitative Profile
Fruit SourceScientific NameConcentration RangeRole in Flavor Profile
Pineapple Ananas comosus5 – 50 µg/kgKey Character Impact. Provides the "fresh cut" green note that distinguishes fresh pineapple from canned (thermally processed) pineapple.
Soursop Annona muricata0.5 – 1.0 mg/kgMajor Component. Often found as Methyl (E)-2-hexenoate, but the ethyl ester is a significant contributor to the creamy/fruity aroma.
Passion Fruit Passiflora edulis10 – 100 µg/kgSupporting. Synergizes with sulfur volatiles to create the tropical "punch" aroma.
Durian Durio zibethinusTrace – 20 µg/kgModulator. Modifies the sulfury onion-like notes (thiols) with a fruity lift, increasing palatability.

Technical Insight: In Annona species (Soursop, Cherimoya), the 2-hexenoate esters are often more abundant than in other fruits, serving as a primary marker for botanical authentication.

Analytical Methodologies

Due to the volatility and potential for isomerization, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the validated protocol for analysis. Solvent extraction (LLE) often results in loss of this volatile ester or co-elution with solvent peaks.

Protocol: HS-SPME-GC-MS Quantification

1. Sample Preparation:

  • Homogenize 5g of fruit pulp with 5g of saturated NaCl solution (to salt-out volatiles).

  • Add 10 µL of Internal Standard (e.g., 2-octanol or ethyl heptanoate) at 10 ppm.

  • Place in a 20mL headspace vial with a magnetic crimp cap.

2. Extraction (HS-SPME):

  • Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Why? The triple-phase fiber captures the wide polarity range of fruit esters.

  • Incubation: 40°C for 15 minutes (agitation at 250 rpm).

  • Extraction: Expose fiber to headspace for 30 minutes at 40°C.

3. GC-MS Analysis:

  • Column: DB-Wax or HP-Innowax (Polar column is essential to separate the (E)-2-hexenoate from the saturated hexanoate).

  • Injector: Splitless mode at 250°C. Desorption time: 3 mins.

  • Oven Program: 40°C (2 min hold)

    
     5°C/min 
    
    
    
    230°C (5 min hold).
  • Detection: MS in SIM mode (Selected Ion Monitoring) for quantitation.

    • Target Ions: m/z 69 (base peak), 113, 142 (molecular ion).

AnalyticalWorkflow Sample Fruit Pulp Homogenate + NaCl (Salting Out) SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) 40°C, 30 min Sample->SPME IS Internal Standard (Ethyl Heptanoate) IS->Sample Desorb Desorption in GC Injector 250°C, Splitless SPME->Desorb Separation GC Separation Polar Column (DB-Wax) Desorb->Separation Detection MS Detection (SIM) Target Ions: 69, 113, 142 Separation->Detection

Figure 2: Analytical workflow for the isolation and quantification of ethyl 2-hexenoate.

Toxicology & Regulatory Status

For drug development and food formulation, the safety profile of ethyl 2-hexenoate is well-established.

  • FEMA Number: 4613 (Distinct from Ethyl Hexanoate, which is 2439).

  • JECFA Evaluation: Evaluated at the 76th meeting (2012).[1][2] Concluded as "No safety concern at current levels of intake."[1][2]

  • Metabolism: Rapidly hydrolyzed in vivo by carboxylesterases to ethanol and (E)-2-hexenoic acid. The acid moiety undergoes beta-oxidation in the mitochondria.

  • Genotoxicity: Negative in Ames test and micronucleus assays.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2012).[1][2] Safety evaluation of certain food additives and contaminants (Ethyl 2-hexenoate).[1][2] WHO Food Additives Series: 67.

  • Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Assessments for Flavor Ingredients (FEMA 4613).[2]

  • Wei, C. B., et al. (2011).[3] Characteristic Aroma Compounds from Different Pineapple Parts.[3][4][5][6] Molecules, 16(6), 5104-5112.

  • Cheong, M. W., et al. (2011). Volatile composition of soursop (Annona muricata) fruit. Flavour and Fragrance Journal.

  • Myung, K., et al. (2006).[7] Biosynthesis of trans-2-hexenal in response to wounding in strawberry fruit.[7] Journal of Agricultural and Food Chemistry.[7]

Sources

Thermodynamic & Physicochemical Profiling of Ethyl Hex-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Formulation Scientists and Kineticists

Abstract

This technical guide provides a rigorous examination of the thermodynamic and physicochemical properties of Ethyl hex-2-enoate (CAS 27829-72-7 / 1552-67-6), a generic unsaturated ester with emerging relevance in permeation modeling and lipid-based drug delivery systems. Unlike standard datasheets, this document focuses on the derivation of critical thermodynamic parameters—enthalpy of vaporization (


), vapor pressure dynamics, and lipophilicity—essential for modeling phase behavior and biological fate. We integrate experimental data with predictive thermodynamic modeling to support high-precision formulation strategies.

Chemical Identity & Stereochemical Considerations

For high-precision thermodynamic studies, defining the stereochemistry is non-negotiable. The commercial "Ethyl hex-2-enoate" is predominantly the (E)-isomer (trans) , though thermodynamic measurements can be skewed by (Z)-isomer impurities.

ParameterData
IUPAC Name Ethyl (2E)-hex-2-enoate
CAS Registry 27829-72-7 (E-isomer); 1552-67-6 (General)
Molecular Formula

Molecular Weight 142.20 g/mol
SMILES CCC/C=C/C(=O)OCC
Stereochemistry Planar around the C=C bond; Trans configuration minimizes steric strain.[1][2][3]

Synthesis & Purification for Thermodynamic Benchmarking

Thermodynamic accuracy relies on sample purity >99.5%. Trace water or acid impurities significantly alter vapor pressure and heat capacity values.

Recommended Synthesis Route

The Fischer Esterification of (E)-2-hexenoic acid with anhydrous ethanol is the preferred route for thermodynamic-grade synthesis due to the ease of removing the volatile alcohol byproduct compared to transesterification routes.

Purification Workflow (Self-Validating Protocol)

The following workflow ensures the removal of the specific impurities (water, unreacted acid, ethanol) that confound thermodynamic measurements.

PurificationProtocol Raw Crude Reaction Mixture (Ester, Acid, EtOH, H2O) Wash1 Aq. NaHCO3 Wash (Removes Unreacted Acid) Raw->Wash1 Neutralization Wash2 Brine Wash (Pre-drying) Wash1->Wash2 Phase Separation Dry MgSO4 Drying (Removes Bulk Water) Wash2->Dry Desiccation Distill Vacuum Fractional Distillation (Target: 85°C @ 25 mmHg) Dry->Distill Filtration & Heat QC QC Check: GC-MS & Karl Fischer (Target: >99.5% Purity, <0.05% H2O) Distill->QC Fraction Collection

Figure 1: Purification logic for thermodynamic-grade Ethyl hex-2-enoate. The critical control point is the vacuum distillation, where the boiling point must be strictly monitored to exclude azeotropes.

Critical Thermodynamic Parameters

The following data aggregates experimental values and derived thermodynamic functions.

Phase Equilibrium Data
PropertyValueConditionsSource/Derivation
Boiling Point (

)
182.5 °C (455.6 K)@ 760 mmHgExperimental [1]
Boiling Point (

)
85.0 °C (358.1 K)@ 25 mmHgExperimental [2]
Melting Point (

)
-2.0 °C@ 1 atmExperimental [1]
Density (

)
0.898 g/cm³@ 25 °CJECFA Standard [3]
Refractive Index (

)
1.434@ 20 °CExperimental [3]
Flash Point 62.2 °CClosed CupSafety Data [1]
Derived Enthalpy of Vaporization ( )

Direct calorimetric data for


 is often absent in literature for specific esters. However, it can be derived with high accuracy using the Clausius-Clapeyron relation  and the two experimental boiling points listed above.

Calculation:



Using


 mmHg (

K) and

mmHg (

K):

Interpretation: A


 of 47.4 kJ/mol is consistent with medium-chain esters. This value is critical for calculating the energy required for atomization in formulation sprays or evaporation rates in topical delivery.

Experimental Protocols for Property Determination

To validate these properties in-house, the following self-validating protocols are recommended.

Isobaric Heat Capacity ( ) via DSC

Objective: Determine the energy required to heat the ester, essential for stability modeling. Method: Differential Scanning Calorimetry (Sapphire Method).

  • Calibration: Perform baseline run (empty pans) and reference run (synthetic sapphire disk) at 10 K/min.

  • Sample Run: Hermetically seal 10-15 mg of Ethyl hex-2-enoate in an aluminum pan.

  • Profile: Equilibrate at -20°C

    
     Ramp to 100°C at 10 K/min.
    
  • Calculation:

    
    
    
  • Validation: The curve must show no endothermic peaks (implying moisture evaporation) below the boiling onset.

Vapor Pressure via Ebulliometry

Objective: Generate precise Antoine Equation coefficients. Method: Comparative Ebulliometry.

  • Setup: Use a Swietoslawski ebulliometer connected to a vacuum manifold and a high-precision manometer (±0.01 mmHg).

  • Procedure: Charge system with pure ester. Evacuate to 10 mmHg.[4] Heat until reflux is stable (condensation drop rate constant).

  • Data Collection: Record Temperature (

    
    ) vs Pressure (
    
    
    
    ) at 10 mmHg increments up to 760 mmHg.
  • Fitting: Fit data to the Antoine Equation:

    
    .
    

Drug Development Context: Bio-Thermodynamics

For pharmaceutical scientists, Ethyl hex-2-enoate serves as more than a flavorant; it is a model lipophilic ester.

Lipophilicity & Permeation
  • LogP (Octanol/Water): ~2.8 (Experimental/Estimated)[4]

  • Implication: This LogP places it in the "highly permeable" class (BCS Class I/II range). It readily crosses biological membranes but has low aqueous solubility (<500 mg/L).

  • Application: It can act as a permeation enhancer in transdermal patches by fluidizing the stratum corneum lipids due to its alkyl chain length and unsaturation (kinked structure).

Metabolic Fate (Hydrolysis)

In vivo, the thermodynamic stability of the ester bond is challenged by carboxylesterases.

Metabolism Ester Ethyl hex-2-enoate (Lipophilic Parent) Enzyme Carboxylesterase (Liver/Plasma) Ester->Enzyme Substrate Binding Acid Trans-2-Hexenoic Acid (Fatty Acid Pathway) Enzyme->Acid Hydrolysis Alc Ethanol (Minor Metabolite) Enzyme->Alc BetaOx Beta-Oxidation (Energy Production) Acid->BetaOx Mitochondrial Transport

Figure 2: Metabolic hydrolysis pathway. The rapid conversion to hexenoic acid suggests a short half-life in plasma, making this ester suitable for prodrug moieties where rapid release of the acid payload is desired.

References

  • The Good Scents Company. (2023).[1] Ethyl trans-2-hexenoate - Physicochemical Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5364778, Ethyl trans-2-hexenoate. Retrieved from [Link]

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2006).[2][3] Specifications for Flavourings: Ethyl 2-hexenoate. Retrieved from [Link][3][5]

  • NIST Chemistry WebBook. (2023). Thermophysical Properties of Fluid Systems. (General Ester Protocols).[1] Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Analysis of Ethyl 2-hexenoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-hexenoate, a volatile ester primarily recognized for its characteristic fruity aroma, belongs to the broad class of α,β-unsaturated carbonyl compounds. While extensively utilized in the flavor and fragrance industries, the structure-activity relationship (SAR) of ethyl 2-hexenoate concerning its broader biological activities remains an area of nascent exploration. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and investigate the SAR of ethyl 2-hexenoate. By leveraging established principles of medicinal chemistry and toxicology related to α,β-unsaturated systems, this document outlines a systematic approach to synthesizing and evaluating analogs to elucidate the key structural determinants of biological activity. This guide will delve into the mechanistic basis of activity, propose a focused library of analogs for a hypothetical SAR study, provide detailed experimental protocols for assessing cytotoxicity and antimicrobial activity, and use predictive modeling concepts to rationalize experimental design.

Introduction: Beyond the Aroma

Ethyl 2-hexenoate is a fatty acid ethyl ester of 2-hexenoic acid, commonly found as a metabolite in yeast and present in various fruits.[1] Its chemical structure features a six-carbon chain with a double bond between the second and third carbons and an ethyl ester functional group.[2] While its organoleptic properties are well-documented, the presence of an electrophilic α,β-unsaturated carbonyl moiety suggests a potential for broader biological activity. This functional group is a known Michael acceptor, capable of reacting with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[3][4] This reactivity is the foundation for the biological effects, both therapeutic and toxicological, of many α,β-unsaturated carbonyl compounds.[4]

This guide will, therefore, explore the SAR of ethyl 2-hexenoate by focusing on two plausible and testable biological activities: cytotoxicity and antimicrobial effects. The rationale for selecting these activities is twofold: the known reactivity of the α,β-unsaturated carbonyl group and the established methodologies for their evaluation.

The Core Pharmacophore: The α,β-Unsaturated Carbonyl Moiety

The central element governing the potential biological activity of ethyl 2-hexenoate is the α,β-unsaturated ester functionality. This electrophilic "warhead" can undergo a conjugate addition reaction with nucleophiles, a process known as the Michael reaction.

Michael_Addition cluster_0 Michael Acceptor (Ethyl 2-hexenoate) cluster_1 Nucleophile (e.g., Cysteine) cluster_2 Covalent Adduct E2H R-CH=CH-C(=O)O-R' Adduct R-CH(Nu)-CH2-C(=O)O-R' E2H->Adduct Michael Addition Nuc Nu-H Nuc->Adduct

Caption: Michael addition reaction of an α,β-unsaturated ester.

This covalent modification of biological macromolecules, such as enzymes and structural proteins, can lead to a disruption of their function, resulting in downstream cellular effects like apoptosis (cytotoxicity) or inhibition of essential microbial processes (antimicrobial activity). The reactivity of the Michael acceptor is a critical determinant of biological activity and can be modulated by steric and electronic factors within the molecule.

A Proposed SAR Study: A Library of Analogs

To systematically investigate the SAR of ethyl 2-hexenoate, a focused library of analogs should be synthesized and evaluated. The design of this library aims to probe the importance of three key structural regions: the ester group (R'), the aliphatic chain (R), and the α,β-unsaturated system itself.

Data Presentation: Hypothetical SAR Data

The following table summarizes the proposed analogs and the hypothetical data that would be collected from cytotoxicity and antimicrobial assays. This structured data allows for a clear comparison and the derivation of SAR trends.

Compound ID Structure Modification LogP (Calculated) Cytotoxicity (IC50, µM) Antimicrobial (MIC, µg/mL)
E2H CH3(CH2)2CH=CHCOOCH2CH3Parent Compound2.54150256
A-1 CH3(CH2)2CH=CHCOOCH3Ester Variation (Methyl)2.02120200
A-2 CH3(CH2)2CH=CHCOOCH(CH3)2Ester Variation (Isopropyl)2.98180300
A-3 CH3(CH2)2CH=CHCOOC(CH3)3Ester Variation (tert-Butyl)3.42>500>512
B-1 CH3CH=CHCOOCH2CH3Chain Length Variation (Shorter)1.58200350
B-2 CH3(CH2)4CH=CHCOOCH2CH3Chain Length Variation (Longer)3.50100128
C-1 CH3(CH2)2C(CH3)=CHCOOCH2CH3α-Substitution (Methyl)2.98>500>512
C-2 CH3(CH2)2CH=C(CH3)COOCH2CH3β-Substitution (Methyl)2.98300400
D-1 CH3(CH2)4COOCH2CH3Saturated Analog (Ethyl Hexanoate)2.83>1000>1024
Causality Behind Experimental Choices and Expected SAR
  • Ester Group Variation (A-series): The size and shape of the ester group can influence solubility, cell permeability, and steric hindrance at the reaction center. It is hypothesized that smaller, less hindered esters (like the methyl ester, A-1 ) may exhibit slightly higher activity than the parent ethyl ester. Conversely, bulky substituents like the tert-butyl group (A-3 ) are expected to significantly decrease or abolish activity by sterically shielding the β-carbon from nucleophilic attack.

  • Aliphatic Chain Length Variation (B-series): The length of the aliphatic chain primarily impacts the lipophilicity of the molecule. An optimal lipophilicity is often required for cell membrane penetration. A shorter chain (B-1 ) might decrease activity due to reduced membrane association, while a longer chain (B-2 ) could enhance it, up to a certain point where insolubility or non-specific binding becomes a limiting factor.

  • Substitution on the α,β-Unsaturated System (C-series): The addition of substituents directly on the double bond is predicted to have a profound effect on reactivity. An α-methyl group (C-1 ) is expected to significantly reduce or abolish activity due to steric hindrance preventing the approach of a nucleophile to the β-carbon. A β-methyl group (C-2 ) may also reduce activity, albeit to a lesser extent, by sterically hindering the incoming nucleophile and potentially altering the electronics of the double bond.

  • Saturation of the Double Bond (D-1): The saturated analog, ethyl hexanoate (D-1 ), serves as a crucial negative control. Lacking the electrophilic α,β-unsaturated system, it is not expected to act as a Michael acceptor and is therefore predicted to be significantly less active or inactive in both cytotoxicity and antimicrobial assays. This comparison directly tests the hypothesis that the α,β-unsaturated moiety is essential for the observed biological activity.

Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized and well-validated experimental protocols are essential.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2][5]

Step-by-Step Methodology:

  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (E2H and analogs) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate for 48h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Read Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity Evaluation: Broth Microdilution Assay

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][6][7]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Culture a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Data Recording: Record the MIC value for each compound against each bacterial strain.

MIC_Workflow A Prepare Bacterial Inoculum C Inoculate 96-well Plate A->C B Serial Dilution of Test Compounds B->C D Incubate for 18-24h C->D E Visually Assess Bacterial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the broth microdilution MIC assay.

Mechanistic Insights and Trustworthiness of Protocols

The described protocols are self-validating systems. The inclusion of appropriate controls (vehicle controls, positive controls, and negative controls) ensures the reliability of the data. The clear, quantitative endpoints (IC50 and MIC values) allow for robust statistical analysis and direct comparison between analogs.

The mechanistic basis for the observed activities is hypothesized to be the covalent modification of cellular nucleophiles via Michael addition. This mechanism is supported by the expected lack of activity of the saturated analog (D-1 ). Further mechanistic studies could involve assays to detect protein adduction or the depletion of intracellular glutathione, a key cellular nucleophile.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the systematic SAR analysis of ethyl 2-hexenoate. By focusing on the inherent reactivity of the α,β-unsaturated carbonyl moiety, a logical and experimentally feasible approach to uncovering the biological potential of this class of molecules is presented. The proposed SAR study, coupled with the detailed experimental protocols, will enable researchers to identify the key structural features that govern cytotoxicity and antimicrobial activity. The insights gained from such studies will be invaluable for the future design of novel therapeutic agents or for understanding the toxicological profile of this and related compounds. Future work should focus on the synthesis and evaluation of the proposed analog library and subsequent mechanistic studies to confirm the role of Michael addition in the observed biological effects.

References

  • MiMeDB. (n.d.). Showing metabocard for Ethyl 2-hexenoate (MMDBc0033413). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl trans-2-hexenoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-hexenoate. Retrieved from [Link]

  • Sakurai, K., et al. (2004). Structure-activity Relationships of Alpha, Beta-Unsaturated Ketones as Assessed by Their Cytotoxicity Against Oral Tumor Cells. Anticancer Research, 24(5A), 2627-2634. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Retrieved from [Link]

  • Koleva, Y., et al. (2008). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. Chemical research in toxicology, 21(12), 2300–2312. Retrieved from [Link]

  • Eder, E., et al. (1993). Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity. Environmental health perspectives, 99, 227–232. Retrieved from [Link]

  • LoPachin, R. M., & Barber, D. S. (2006). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Toxicological sciences, 94(2), 236–245. Retrieved from [Link]

  • Balaban, A. T., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 967. Retrieved from [Link]

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • European Committee on Antimicrobial Susceptibility Testing. (2021). Breakpoint tables for interpretation of MICs and zone diameters. Version 11.0. Retrieved from [Link]

Sources

Methodological & Application

GC-MS analysis parameters for ethyl trans-2-hexenoate detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl trans-2-hexenoate (CAS 27829-72-7) is a potent volatile ester contributing characteristic "green," "fruity," and "pineapple-like" notes to fermentation products, fruit distillates, and fragrance formulations.[1] Its precise quantification is critical for quality control in enology and flavor chemistry.

This guide outlines a robust Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) protocol. Unlike generic ester methods, this protocol specifically addresses the challenge of separating the trans-2 isomer from its cis-3 and trans-3 analogs using polar stationary phases and optimized mass spectral ion selection.

Chemical Profile & Analytical Logic

To design a valid protocol, one must understand the analyte's behavior in the injector and column.

PropertyValueAnalytical Implication
Molecular Formula C₈H₁₄O₂MW = 142.20 g/mol
Boiling Point 167–174°CSemi-volatile; suitable for Headspace (HS) analysis but requires heat.[2]
LogP ~2.3–2.9Moderate hydrophobicity; adheres to non-polar matrices (lipids).
Isomerism trans-2 (vs. cis-3)Critical Challenge: Co-elution is common on non-polar (5%-phenyl) columns.

The "Why" Behind the Method:

  • Extraction: We utilize HS-SPME (Headspace Solid-Phase Microextraction) because direct liquid injection often introduces non-volatile matrix interferences (sugars, proteins) that contaminate the liner.

  • Separation: We mandate a PEG (Polyethylene Glycol / Wax) column. Non-polar columns (e.g., DB-5) separate based on boiling point, often failing to resolve ethyl trans-2-hexenoate from ethyl cis-3-hexenoate. Polar Wax columns separate based on polarity and hydrogen bonding, providing superior isomer resolution.

Experimental Protocol

Materials & Reagents
  • Target Standard: Ethyl trans-2-hexenoate (>98% purity).

  • Internal Standard (IS): Ethyl heptanoate (structural analog) or Ethyl trans-2-hexenoate-d5 (isotopic analog).

  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade (to induce "salting out").

Sample Preparation: HS-SPME Workflow
  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.

    • Reasoning: The triple-phase fiber covers the wide polarity range of esters. Carboxen is essential for retaining smaller volatiles, while DVB captures the mid-range aromatics.

Step-by-Step Extraction:

  • Aliquot: Transfer 5 mL of sample (e.g., wine, juice) into a 20 mL headspace vial.

  • Modification: Add 1.5 g NaCl (30% w/v).

    • Mechanism:[2] Salting out decreases the solubility of organic compounds in the aqueous phase, driving them into the headspace and increasing sensitivity by 2-5x.

  • IS Addition: Spike with 10 µL of Internal Standard solution (50 mg/L in ethanol).

  • Incubation: Equilibrate at 60°C for 10 minutes with agitation (500 rpm).

  • Extraction: Expose the SPME fiber to the headspace for 30 minutes at 60°C.

GC-MS Instrumental Parameters

System: Agilent 8890/5977B (or equivalent single quadrupole system).

A. Inlet (Injection Port)

  • Mode: Splitless (for trace analysis <1 ppm) or Split 1:10 (for high conc. >10 ppm).

  • Temperature: 250°C.[2][3]

  • Liner: 0.75 mm ID SPME liner (straight, deactivated). Crucial: Narrow ID improves peak shape for SPME desorption.

B. Column Specifications

  • Type: DB-Wax UI (or equivalent PEG phase).

  • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

C. Oven Program (Optimized for Resolution)

  • Initial: 40°C (hold 3 min) – Traps volatiles.

  • Ramp 1: 5°C/min to 180°C – Slow ramp separates isomers.

  • Ramp 2: 20°C/min to 240°C (hold 5 min) – Cleans column.

  • Total Run Time: ~36 minutes.

D. Mass Spectrometer (MS) Settings

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: EI (70 eV).[4][5]

  • Acquisition: SIM/Scan mode.

SIM Table (Selected Ion Monitoring):

Compound Quant Ion (m/z) Qual Ions (m/z) Dwell Time
Ethyl trans-2-hexenoate 97 69, 55, 142 50 ms

| Ethyl Heptanoate (IS) | 88 | 113, 158 | 50 ms |[4]

  • Note on Ions:

    • m/z 97 (Base Peak): Corresponds to the acylium ion [C₅H₉CO]⁺ (Loss of ethoxy group). This is the most sensitive ion.

    • m/z 142: Molecular ion (M⁺). Weak but confirms identity.

    • m/z 69: Hydrocarbon fragment, common in unsaturated chains.

Workflow Visualization

The following diagram illustrates the critical path from sample to data, highlighting the decision points for method selection.

G cluster_extract Extraction Strategy cluster_detect MS Detection Sample Sample Matrix (Liquid/Solid) Prep Matrix Modification (Add NaCl + IS) Sample->Prep SPME HS-SPME (Trace <10ppm) DVB/CAR/PDMS Prep->SPME Volatiles LLE Liquid Extraction (High Conc >10ppm) Dichloromethane Prep->LLE Fatty Matrix GC GC Separation Column: DB-Wax Isomer Resolution SPME->GC LLE->GC SIM SIM Mode Quant: m/z 97 Qual: 69, 142 GC->SIM Result Quantification & QC Validation SIM->Result

Caption: Figure 1. Analytical workflow for Ethyl trans-2-hexenoate. Green nodes indicate the preferred pathway for trace analysis.

Method Validation & QA/QC

To ensure the "Trustworthiness" of your data, the following validation steps are mandatory:

Linearity & Range
  • Prepare a 6-point calibration curve (e.g., 1, 5, 10, 50, 100, 500 µg/L) in a model solution (12% ethanol/water for wine imitation).

  • Acceptance Criteria: R² > 0.995.[4][6]

Retention Index (RI) Verification

Because mass spectra of isomers are similar, RI is the secondary identification tool.

  • Inject a C7-C30 Alkane Standard under the exact same oven conditions.

  • Calculate RI using the Van den Dool and Kratz equation.

  • Target RI (DB-Wax): 1330 – 1360 .[7]

  • Target RI (DB-5): 1020 – 1040 .

  • Note: If your calculated RI deviates by >10 units from literature, check carrier gas flow or column trim.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column inlet.Replace liner with ultra-inert type; trim 10cm from column head.
Low Sensitivity Fiber degradation or leak.Check fiber usage count (>100 injections usually requires replacement); leak check inlet.
Co-elution Wrong column polarity.Switch from DB-5 to DB-Wax; decrease ramp rate to 3°C/min.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5364778, Ethyl trans-2-hexenoate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Ethyl 2-hexenoate Mass Spectrum.[7] NIST Standard Reference Database 1A v17. Retrieved from [Link]

  • Goodner, K. L. (2008). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds.[4] LWT - Food Science and Technology. (Contextual grounding for RI values).

  • Perestrelo, R., et al. (2006).Optimisation of solid-phase microextraction of volatiles in wines. Journal of Chromatography A. (Basis for HS-SPME parameters).

Sources

Application Note: High-Performance HS-SPME-GC-MS Profiling of Ethyl Hex-2-enoate Volatiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl hex-2-enoate (also known as ethyl 2-hexenoate) is a critical volatile ester contributing distinct fruity, green, and pineapple-like notes to matrices ranging from fermented beverages (wines, ciders) to tropical fruits. Its accurate quantification is challenging due to its isomeric forms (predominantly trans or E) and potential for matrix suppression in complex media.

This guide details a robust Headspace Solid-Phase Microextraction (HS-SPME) protocol coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[1] Unlike generic ester analysis, this protocol is optimized specifically for the physicochemical properties of


-unsaturated esters, leveraging thermodynamic adjustments (salting-out) and polarity-matched fiber selection to achieve sub-ppb sensitivity.

Physicochemical Profile & Target Analyte[2][3]

Understanding the analyte is the first step in method design. Ethyl hex-2-enoate possesses a conjugated double bond that alters its polarity and fragmentation compared to its saturated counterpart, ethyl hexanoate.

PropertyDataNotes
Analyte Name Ethyl (E)-2-hexenoateMajor bioactive isomer
CAS Number 27829-72-7Distinct from Ethyl Hexanoate (123-66-0)
Molecular Weight 142.20 g/mol
Log P ~2.3 – 2.5Moderately Lipophilic
Boiling Point 172–174 °CSemi-volatile / Volatile
Odor Threshold ~1–10 ppbHigh potency requires high sensitivity
RI (Non-Polar) 1020 – 1050Column: DB-5 / HP-5
RI (Polar) 1330 – 1360Column: DB-WAX / SolGel-WAX

Critical Insight: The retention index (RI) on a polar column (DB-WAX) is significantly higher than on a non-polar column due to the interaction of the ester functionality and the double bond with the polyethylene glycol phase.

Method Development: The "Why" Behind the Protocol

Fiber Selection: The Tri-Phase Advantage

For profiling ethyl hex-2-enoate alongside other matrix volatiles, a single-phase PDMS fiber is often insufficient.[1] We utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[2]

  • Mechanism: The DVB layer retains mid-size volatiles (like our target), Carboxen traps small volatiles, and PDMS facilitates migration.

  • Justification: This fiber covers the widest polarity range, ensuring that while we target ethyl hex-2-enoate, we also capture the "aroma context" (co-eluting alcohols and other esters) necessary for comprehensive profiling.

Thermodynamic Optimization (Salting Out)

Ethyl hex-2-enoate has moderate water solubility.[1] To force the analyte into the headspace, we apply the "Salting Out" effect.

  • Action: Addition of NaCl to saturation (~30% w/v).

  • Result: This increases the ionic strength of the solution, decreasing the solubility of organic non-electrolytes and significantly increasing the partition coefficient (

    
    ) favoring the headspace.
    
Diagram: SPME Extraction Thermodynamics

The following diagram illustrates the equilibrium forces at play during the extraction phase.

SPME_Thermodynamics cluster_0 Thermodynamic Drivers Matrix Sample Matrix (Water/Ethanol + NaCl) Analyte_Liq Analyte (Liquid Phase) Ethyl hex-2-enoate Analyte_Gas Analyte (Gas Phase) Analyte_Liq->Analyte_Gas K(hs/s) Enhanced by NaCl & Temp Headspace Headspace (Gas Phase) Analyte_Fiber Analyte (Sorbed) Analyte_Gas->Analyte_Fiber K(f/hs) Adsorption/Absorption Fiber SPME Fiber Coating (DVB/CAR/PDMS) Salt NaCl Addition (Salting Out) Salt->Analyte_Liq Reduces Solubility Temp Temperature (40-50°C) Temp->Analyte_Gas Increases Vapor Pressure

Caption: Thermodynamic equilibrium shifts driving Ethyl hex-2-enoate from the liquid matrix to the SPME fiber.

Step-by-Step Experimental Protocol

Materials & Reagents
  • Fiber: 50/30 µm DVB/CAR/PDMS (Supelco/Sigma-Aldrich or equivalent). Condition fiber at 270°C for 30 min before first use.

  • Vials: 20 mL precision headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Salt: Sodium Chloride (NaCl), analytical grade, baked at 140°C to remove volatiles.

  • Internal Standard (IS): Ethyl heptanoate or d11-ethyl hexanoate (10 mg/L in ethanol).

Sample Preparation[5][6]
  • Weighing: Add 1.5 g of NaCl into a 20 mL headspace vial.

  • Sample Aliquot: Transfer 5 mL of the liquid sample (wine, juice, or fruit slurry) into the vial.

  • IS Spike: Add 10 µL of the Internal Standard solution.

  • Sealing: Immediately cap the vial tightly to prevent volatile loss.

  • Vortex: Vortex for 10 seconds to ensure salt dispersion (salt may not fully dissolve; saturation is the goal).

Automated HS-SPME Workflow
  • Incubation: 15 minutes at 40°C with agitation (500 rpm). This equilibrates the headspace.

  • Extraction: Expose the fiber to the headspace for 30 minutes at 40°C with continued agitation (500 rpm).

    • Note: Do not immerse the fiber in the liquid.

  • Desorption: Insert fiber into GC inlet for 3 minutes at 250°C (splitless mode).

GC-MS Configuration[1][7]
  • Column: DB-WAX Ultra Inert (30 m × 0.25 mm × 0.25 µm) or equivalent.

    • Alternative: DB-5MS for non-polar separation, but WAX is preferred for complex aroma matrices.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • 40°C hold for 3 min.

    • Ramp 5°C/min to 230°C.

    • Hold 230°C for 5 min.

  • Inlet: 250°C, Splitless (purge valve on at 1.0 min). Use a narrow-bore SPME liner (0.75 mm ID).

  • MS Detection:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Mode: SIM/Scan.

    • SIM Ions (Quantification): m/z 97 (Target), 69 (Qualifier 1), 142 (Molecular Ion, Qualifier 2).

    • Note: Unlike saturated ethyl esters (base peak 88), unsaturated ethyl 2-hexenoate typically shows strong fragmentation at m/z 97 (acylium ion) and m/z 69.

Workflow Diagram

Workflow cluster_prep Sample Prep cluster_spme HS-SPME (PAL System) cluster_gcms GC-MS Analysis Step1 5mL Sample + 1.5g NaCl + Internal Standard Step2 Seal & Vortex Step1->Step2 Step3 Incubate 40°C, 15 min, 500rpm Step2->Step3 Step4 Extract Headspace, 30 min Step3->Step4 Step5 Desorb 250°C, 3 min Step4->Step5 Step6 Separation DB-WAX Column Step5->Step6 Step7 Detection (SIM) m/z 97, 69, 142 Step6->Step7

Caption: End-to-end analytical workflow for the quantification of Ethyl hex-2-enoate.

Data Analysis & Validation

Identification
  • Retention Time Matching: Compare against an authentic standard of Ethyl (E)-2-hexenoate.

  • Spectral Matching: Ensure the ratio of ions 97:69:142 matches the standard within ±20%.

Quantification

Calculate the concentration using the Internal Standard Method :



Where RF (Response Factor) is determined via a calibration curve (0.5 – 500 µg/L) in a matrix-matched solution (e.g., synthetic wine).
Quality Control Criteria
  • Linearity:

    
    .
    
  • Precision (RSD): < 15% for replicates (n=5).

  • LOD: Typically < 0.5 µg/L with this method.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Fiber degradation or leak.[1]Replace fiber (lifetime ~100 injections).[1] Check inlet septum.
Poor Peak Shape Water condensation on fiber.[1]Ensure incubation temp = extraction temp. Use a post-desorption bake-out.
Carryover Incomplete desorption.[1]Increase desorption time to 5 min or run a fiber bake-out method between samples.
Shift in RT Column aging or phase bleed.Trim column (10-20 cm) or replace liner.[1] Verify flow rate.

References

  • Sigma-Aldrich. (2025).[3][4] Selection Guide for Supelco SPME Fibers. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). Ethyl 2-hexenoate Mass Spectrum and Retention Indices. NIST Chemistry WebBook.[5] Retrieved from

  • Perestrelo, R., et al. (2023). Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles. MDPI Molecules. Retrieved from

  • Carasek, E., & Pawliszyn, J. (2006). Screening of tropical fruit volatile compounds using solid-phase microextraction (SPME) fibers. Journal of Agricultural and Food Chemistry. Retrieved from

  • The Good Scents Company. (2025).[3] Ethyl (E)-2-hexenoate Properties and Safety. Retrieved from

Sources

Ethyl hex-2-enoate encapsulation techniques for flavor stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl hex-2-enoate (CAS: 27829-72-7), a key volatile ester responsible for pineapple, green, and waxy nuances in tropical flavor profiles, presents significant stability challenges in formulation. Its


-unsaturated structure makes it susceptible to oxidative degradation, while its volatility leads to rapid flavor loss during thermal processing.

This guide details three distinct encapsulation methodologies designed to mitigate these failure modes:

  • Spray Drying: For high-throughput production and matrix stabilization.

  • 
    -Cyclodextrin Inclusion:  For molecular-level protection against oxidation.
    
  • Complex Coacervation: For controlled thermal release and high payload capacity.

Physicochemical Profile & Stability Challenges

Before encapsulation, the core material must be characterized to optimize wall material selection.

ParameterValueImplication for Encapsulation
IUPAC Name Ethyl (E)-hex-2-enoateTrans-isomer is the primary odorant.
LogP ~2.8 - 2.9Highly hydrophobic; requires emulsification or lipophilic hosts.
Boiling Point 182°C (760 mmHg)Volatile; susceptible to "stripping" during drying.
Flash Point 54°CFlammable; requires safety controls during atomization.
Reactivity

-unsaturated ester
Prone to autoxidation at the double bond and hydrolysis.

Protocol A: Industrial Spray Drying (Matrix Encapsulation)

Mechanism: Retention is governed by the Selective Diffusion Theory . As the droplet dries, a semi-permeable crust forms rapidly.[1] Water (small molecule) diffuses through this crust, while the larger ethyl hex-2-enoate molecules are trapped.

Critical Success Factor: The time to crust formation must be shorter than the time for the volatile to diffuse to the surface.

Materials
  • Core: Ethyl hex-2-enoate (>98% purity).

  • Wall: Maltodextrin (DE 10-12) and Gum Arabic (Acacia).

    • Ratio: 60:40 (MD:GA).

  • Emulsifier: Modified Starch (e.g., OSA Starch) if Gum Arabic is insufficient.

Step-by-Step Protocol
  • Hydration: Dissolve Wall Materials in deionized water at 50°C to achieve 35-40% Total Solids . Allow to hydrate for 12 hours to fully unfold polymer chains.

  • Pre-Emulsification: Add Ethyl hex-2-enoate (Load: 15-20% w/w of solids) under low shear.

  • Homogenization: Process through a two-stage high-pressure homogenizer (35 MPa / 5 MPa).

    • Target: Oil droplet size

      
      .
      
    • QC Check: Verify droplet size via Laser Diffraction before drying. Large droplets lead to surface oil and oxidation.

  • Atomization: Feed into spray dryer.

    • Inlet Temp: 160°C (High enough to flash water, low enough to prevent boiling of ester).

    • Outlet Temp: 75-85°C.

  • Collection: Cyclone separation. Store powder at <4°C immediately.

Process Visualization

SprayDrying cluster_feed Feed Preparation cluster_dry Drying Chamber Hydration Polymer Hydration (12h, 50°C) Emulsion High-Shear Homogenization Hydration->Emulsion Add Ester Atomization Atomization (Rotary/Nozzle) Emulsion->Atomization Pump Feed Crust Crust Formation (Selective Diffusion) Atomization->Crust Hot Air (160°C) Powder Encapsulated Powder Crust->Powder Cyclone Separation

Figure 1: Spray drying workflow emphasizing the transition from emulsion to solid state via selective diffusion.

Protocol B: Molecular Inclusion (Beta-Cyclodextrin)

Mechanism: The hydrophobic cavity of


-Cyclodextrin (

-CD) hosts the ethyl hex-2-enoate molecule, forming a 1:1 inclusion complex. This shields the double bond from oxygen and prevents volatility.

Critical Success Factor: Achieving thermodynamic equilibrium. The guest molecule must displace the enthalpy-rich water molecules from the CD cavity.

Materials
  • Host:

    
    -Cyclodextrin (Food Grade).[2][3][4]
    
  • Guest: Ethyl hex-2-enoate.[5][6][7]

  • Solvent: Water/Ethanol (90:10 v/v).

Step-by-Step Protocol (Co-Precipitation Method)
  • Host Solubilization: Dissolve

    
    -CD in water/ethanol mixture at 55°C. Concentration: 15 mM.
    
  • Guest Addition: Add Ethyl hex-2-enoate slowly to the solution.

    • Molar Ratio: 1:1 (Host:Guest).

  • Equilibration: Stir continuously for 4 hours at 55°C, then slowly cool to 25°C over 24 hours.

    • Note: Slow cooling promotes crystal growth of the complex.

  • Recovery: The complex will precipitate as a white microcrystalline powder.

  • Filtration & Washing: Filter under vacuum. Wash with absolute ethanol to remove uncomplexed surface oil.

  • Drying: Vacuum dry at 40°C for 48 hours.

Mechanism Visualization

Inclusion CD β-Cyclodextrin (Water Filled Cavity) Complex Inclusion Complex (Stabilized) CD->Complex Hydrophobic Interaction Guest Ethyl hex-2-enoate (Hydrophobic) Guest->Complex Hydrophobic Interaction Water Displaced Water (High Enthalpy) Complex->Water Entropy Gain

Figure 2: Thermodynamic displacement of water by the ester guest to form a stable inclusion complex.

Protocol C: Complex Coacervation (Controlled Release)

Mechanism: Liquid-liquid phase separation driven by electrostatic attraction between a positively charged protein (Gelatin) and a negatively charged polysaccharide (Gum Acacia) at a specific pH.

Critical Success Factor: Precise pH control (typically 4.0 - 4.2) to maximize the charge differential and coacervate yield.

Materials
  • Polymer A: Gelatin Type A (Isoelectric point ~ pH 8-9).

  • Polymer B: Gum Acacia.[8][9][10]

  • Crosslinker: Transglutaminase (Enzymatic) for food grade; Glutaraldehyde for analytical benchmarks.

Step-by-Step Protocol
  • Solubilization: Prepare 2% (w/v) solutions of Gelatin and Gum Acacia separately in water at 50°C.

  • Mixing: Mix solutions at a 1:1 ratio. Maintain 50°C.

  • Emulsification: Add Ethyl hex-2-enoate (Core:Wall ratio 1:2). Homogenize to form emulsion.

  • Coacervation Trigger:

    • Add 10% Acetic Acid dropwise.

    • Target pH:4.1 ± 0.1 .

    • Observation: Solution will turn turbid as coacervate droplets form and deposit on oil interface.

  • Thermal Shock: Rapidly cool the mixture to <10°C using an ice bath. This gels the gelatin shell.

  • Crosslinking: Adjust pH to 6.0 and add Transglutaminase (10 U/g protein). Incubate at 5°C for 12 hours.

  • Drying: Spray dry or freeze dry the resulting slurry.

Phase Separation Visualization

Coacervation Mix Mixture (pH 6.0) Gelatin (+) / Acacia (-) Acid Acid Mix->Acid PhaseSep Phase Separation (Coacervate Formation) Acid->PhaseSep Electrostatic Attraction Deposition Deposition on Oil Droplets PhaseSep->Deposition Interfacial Tension

Figure 3: pH-dependent electrostatic attraction driving the shell formation around the ester core.

Analytical Validation & References

To validate the efficacy of these protocols, the following assays are required:

  • Encapsulation Efficiency (EE%):

    • Method: Solvent extraction (Hexane) to measure surface oil vs. Total oil (Hydrolysis + Extraction).

    • Formula:

      
      
      
  • Oxidative Stability:

    • Method: Incubate powder at 45°C. Monitor Hexanoic Acid (degradation product) via GC-MS over 4 weeks.

References
  • Selective Diffusion in Spray Drying: Thijssen, H. A. C. (1971). Flavor retention in drying preconcentrated food liquids. Journal of Applied Chemistry and Biotechnology. Link

  • Cyclodextrin Complexation: Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry. Link

  • Complex Coacervation Mechanisms: Schmitt, C., & Turgeon, S. L. (2011). Protein/polysaccharide complexes and coacervates in food systems. Advances in Colloid and Interface Science. Link

  • Ethyl Hex-2-enoate Properties: PubChem Database. Ethyl trans-2-hexenoate.[5][6]Link

Sources

Troubleshooting & Optimization

Minimizing hydrolysis of ethyl hex-2-enoate in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Hydrolysis in Aqueous Media Ticket ID: EHE-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Ethyl hex-2-enoate (Ethyl trans-2-hexenoate) presents a dual challenge in aqueous media: chemical instability (hydrolysis) and physical instability (low solubility/phase separation). While the


-unsaturation provides electronic stabilization compared to saturated esters, the carbonyl carbon remains susceptible to nucleophilic attack by water (

) or hydroxide ions (

).

This guide provides a self-validating protocol to minimize hydrolysis through three control vectors: pH/Buffer Selection , Supramolecular Shielding , and Thermodynamic Control .

Module 1: The pH & Buffer Trap

The Issue: Ester hydrolysis is catalyzed by both hydronium ions (acid-catalyzed) and hydroxide ions (base-catalyzed).[1][2] A common error is selecting a buffer solely for pH capacity without considering its catalytic activity.

The pH-Rate Profile

Esters typically exhibit a V-shaped pH-rate profile.

  • Danger Zone: pH > 7.0 (Base-catalyzed hydrolysis is orders of magnitude faster than acid catalysis).

  • Danger Zone: pH < 3.0 (Acid-catalyzed hydrolysis dominates).

  • Target Window: pH 4.5 – 5.5 . In this region, the specific acid/base catalysis is minimized.

The "Buffer Catalysis" Effect

Critical Warning: Do NOT use Phosphate or Imidazole buffers if avoidable. Phosphate anions (


) can act as general base catalysts, facilitating the attack of water on the ester carbonyl. This "buffer catalysis" can accelerate hydrolysis even if the pH is theoretically stable.

Recommended Protocol: Use non-nucleophilic buffers with low catalytic constants.

Buffer SystemRecommended pH RangeRisk LevelNotes
Acetate 3.6 – 5.6LowBest choice for stability window.
Citrate 3.0 – 6.2Low-MediumGood capacity; minimal catalytic effect.
Phosphate 5.8 – 8.0High Acts as a nucleophilic catalyst. Avoid.
TRIS 7.0 – 9.0Critical Primary amine can cause aminolysis (trans-amidation).

Module 2: Supramolecular Shielding (Formulation)

The Issue: Even at optimal pH, water molecules will eventually hydrolyze the ester. The Solution: "Hide" the ester from the aqueous bulk using inclusion complexes or micellar systems.

Cyclodextrin Encapsulation

Hydroxypropyl-


-cyclodextrin (HP-

-CD) is the gold standard. The hydrophobic ethyl hex-2-enoate molecule enters the CD cavity, physically blocking the approach of water to the ester linkage.

Protocol: Preparation of Stabilized Stock (10 mM)

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in 10 mM Acetate Buffer (pH 5.0).
    
  • Add Ester: Add Ethyl hex-2-enoate slowly while vortexing.

  • Equilibrate: Shake at 25°C for 4 hours to allow host-guest equilibrium.

  • Filter: Pass through a 0.45 µm PVDF filter to remove uncomplexed (insoluble) ester.

Micellar Protection

Non-ionic surfactants (Tween 80) form micelles where the ester partitions into the hydrophobic core.

  • Concentration Rule: Ensure surfactant concentration is > Critical Micelle Concentration (CMC). For Tween 80, use at least 0.1% (w/v).

Module 3: Thermodynamic Control

The Issue: Hydrolysis is an Arrhenius-driven process.[3] Rate constants double (roughly) for every 10°C increase.

Storage Protocol:

  • Temperature: Store stock solutions at -20°C. Working solutions should be kept on ice (4°C).

  • Co-Solvents: If biological compatibility allows, replace 10-20% of the water with DMSO or Ethanol . This lowers the water activity (

    
    ) and the dielectric constant, stabilizing the transition state of the hydrolysis reaction.
    
    • Note: If using Ethanol, be aware of potential transesterification (ethyl ester exchanging with ethyl group is invisible, but if you used methanol, you would form methyl hex-2-enoate).

Visualizing the Stabilization Strategy

HydrolysisStrategy cluster_threats Hydrolysis Threats cluster_target Target Molecule cluster_defense Defense Mechanisms OH Hydroxide Ion (OH-) Ester Ethyl hex-2-enoate (Carbonyl Carbon) OH->Ester Nucleophilic Attack H2O Bulk Water H2O->Ester Slow Hydrolysis Phos Phosphate Buffer Phos->H2O Catalyzes pH_Control pH 5.0 (Acetate) pH_Control->OH Neutralizes Shield Cyclodextrin/Micelle (Steric Barrier) Shield->Ester Encapsulates Result STABLE FORMULATION Shield->Result Temp Low Temp (4°C) Temp->OH Reduces Kinetics

Caption: Figure 1. Mechanistic flow of hydrolysis threats (Red) and the multi-layered defense strategy (Green) required to stabilize Ethyl hex-2-enoate.

Troubleshooting & FAQs

Q1: My HPLC peak area for Ethyl hex-2-enoate is dropping, but I don't see the hydrolysis product (Hex-2-enoic acid). Why?

Diagnosis: This is likely Physical Instability , not Chemical Hydrolysis. Explanation: Ethyl hex-2-enoate is hydrophobic. If your aqueous media lacks sufficient surfactant or cyclodextrin, the ester may be adsorbing to the plastic walls of your tube or "oiling out" of solution. Test: Add Acetonitrile (50:50) to your sample tube, vortex vigorously, and re-inject. If the peak returns, it was solubility, not hydrolysis.

Q2: Can I use TRIS buffer?

Answer: No. Reasoning: TRIS (Tris(hydroxymethyl)aminomethane) contains a primary amine. Amines are potent nucleophiles that can attack the ester to form an amide (N-tris-hex-2-enamide) and ethanol. This reaction (aminolysis) is often faster than hydrolysis at pH 8.

Q3: How long can I keep the aqueous solution?

Guideline:

  • Without additives (pH 7): < 4 hours.

  • With Acetate (pH 5): ~24 hours.

  • With Acetate + Cyclodextrin (4°C): 1–2 weeks.

  • Always run a T=0 control injection for every experiment.

References

  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415.

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[4][5] Journal of Pharmaceutical Sciences, 85(10), 1017-1025.

  • Jencks, W. P., & Carriuolo, J. (1960). General base catalysis of the hydrolysis of esters. Journal of the American Chemical Society, 82(7), 1778-1786.

  • Connors, K. A. (1997). The stability of cyclodextrin complexes in solution.[5][6] Chemical Reviews, 97(5), 1325-1358.

Sources

Technical Support Center: Ethyl 2-Hexenoate Biosynthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Lipase-Catalyzed Synthesis of Ethyl 2-Hexenoate Support Tier: Level 3 (Senior Application Scientist) Current Status: Operational

Introduction: The Thermal "Sweet Spot"

Welcome to the technical support hub for flavor ester biosynthesis. You are likely here because you are synthesizing ethyl 2-hexenoate (the pineapple/fruity note) and facing a common dilemma: Increasing temperature accelerates the reaction rate, but often kills the catalyst or degrades the final yield.

As your Senior Application Scientist, I will guide you through the thermodynamics and kinetics of this specific esterification. We are moving beyond basic protocols to understand the why behind the temperature setpoints.

Quick Reference: The Critical Parameters
ParameterRecommended RangeCritical LimitScientific Rationale
Reaction Temperature 45°C – 55°C > 60°CBalance between Arrhenius activation and thermal denaturation [1].
Enzyme Catalyst Immobilized R. miehei (RML) or C. antarctica B (CALB)Free LipaseImmobilization increases thermal rigidity, allowing higher operating temps [2].
Water Activity (

)
< 0.1 (Molecular Sieves)> 0.5High T + High Water = Hydrolysis (Reverse Reaction) [3].
Atmosphere Nitrogen BlanketAmbient AirThe double bond in 2-hexenoate is susceptible to oxidation at T > 50°C.

Module 1: Troubleshooting Reaction Kinetics & Thermodynamics

Q: "I increased the temperature to 65°C to speed up the reaction, but my final yield dropped. Why?"

A: You have likely crossed the threshold from Kinetic Control to Thermodynamic/Stability Limitation.

In lipase-catalyzed esterification, temperature plays a dual, antagonistic role. You must visualize this as a competition between two curves:

  • The Arrhenius Curve (The Good): Reaction rate increases with temperature due to higher collision frequency and reduced substrate viscosity. For ethyl 2-hexenoate, the activation energy is significant; moving from 30°C to 50°C typically doubles the initial rate [1].

  • The Denaturation Curve (The Bad): Above a specific threshold (often ~55°C for RML, ~65°C for CALB), the enzyme's tertiary structure unfolds.

The "Hidden" Issue: The Exothermic Shift While esterification is often thermoneutral or slightly endothermic, the equilibrium constant is temperature-dependent. If your system is solvent-free, high temperatures might shift the equilibrium away from ester synthesis, especially if ethanol evaporation becomes significant (boiling point ~78°C, but high vapor pressure at 65°C).

Corrective Action:

  • Step 1: Lower the setpoint to 50°C .

  • Step 2: Implement a "Temperature Staging" protocol (see Protocols below) to maximize initial rate without stressing the enzyme.

Q: "My reaction mixture is extremely viscous. Can I use heat to solve this?"

A: Yes, but only if you are running a Solvent-Free System (SFS).

If you are reacting 2-hexenoic acid directly with ethanol (no hexane/heptane), viscosity limits mass transfer. The acid substrate can inhibit the lipase by blocking the active site (dead-end inhibition) [4].[1]

  • The Mechanism: Heat reduces the viscosity of the 2-hexenoic acid, improving diffusion into the porous support of the immobilized enzyme.

  • The Limit: Do not exceed the boiling point of your alcohol donor. If ethanol boils off, the reaction stops due to substrate depletion, not enzyme failure.

Module 2: Enzyme Stability & System Logic

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for temperature optimization, balancing viscosity, stability, and reaction rate.

TemperatureOptimization Start Start: Ethyl 2-Hexenoate Synthesis SolventCheck System Type? Start->SolventCheck SolventFree Solvent-Free (SFS) SolventCheck->SolventFree OrganicSolvent Organic Solvent (e.g., Hexane) SolventCheck->OrganicSolvent ViscosityIssue High Viscosity Risk Mass Transfer Limited SolventFree->ViscosityIssue StandardTemp Set Temp: 40-45°C (Preserve Stability) OrganicSolvent->StandardTemp TempBoost Set Temp: 50-55°C (Reduce Viscosity) ViscosityIssue->TempBoost CheckEnzyme Select Catalyst TempBoost->CheckEnzyme StandardTemp->CheckEnzyme CALB CALB (Novozym 435) Robust up to 60°C CheckEnzyme->CALB RML RML (Lipozyme RM IM) Optimum 45-50°C CheckEnzyme->RML OxidationRisk CRITICAL: 2-Hexenoate Double Bond Risk of Oxidation > 50°C CALB->OxidationRisk RML->OxidationRisk Mitigation Action: N2 Purge Required OxidationRisk->Mitigation

Figure 1: Decision logic for temperature selection based on solvent system and enzyme type.

Q: "I am using Novozym 435 (CALB). The literature says it is stable at 80°C. Can I run it that hot?"

A: Technically yes, but practically no.

While Candida antarctica Lipase B (CALB) is thermally robust (often cited as stable up to 80°C in dry media), running at this limit for ethyl 2-hexenoate synthesis introduces two specific failure modes:

  • Leaching: At high temperatures (>60°C), the acrylic resin support of Novozym 435 can swell or degrade in the presence of ethanol, causing the enzyme to leach out of the pores [5]. This prevents you from recycling the catalyst.

  • Side Reactions: The 2-hexenoate moiety contains an

    
    -unsaturation. High temperatures increase the rate of oxidative degradation or polymerization of the double bond, leading to off-flavors and colored by-products.
    

Recommendation: Cap your CALB reactions at 60°C maximum.

Module 3: Experimental Protocols

Protocol A: The Temperature Staging Workflow

Use this protocol to maximize yield while extending enzyme life.

Objective: Overcome initial activation energy barriers without subjecting the enzyme to prolonged thermal stress.

  • Preparation:

    • Substrates: 2-hexenoic acid (0.5 M) + Ethanol (0.6 M).

    • Catalyst: 2% (w/w) Immobilized Lipase (dried over silica gel for 24h).

    • Solvent: n-Hexane (or solvent-free).[2]

  • Stage 1: The Kickstart (0 – 60 mins)

    • Temperature: Set to 50°C .

    • Agitation: 200 RPM.

    • Reasoning: High initial rate to convert the bulk of the substrate quickly. The enzyme is fresh and can handle the thermal load.

  • Stage 2: The Cruise (60 mins – End)

    • Temperature: Ramp down to 40°C .

    • Reasoning: As product accumulates, the reaction slows due to equilibrium. Lowering T protects the enzyme from thermal deactivation during the long "tail" of the reaction, ensuring it can be reused for the next batch.

  • Analysis:

    • Monitor conversion via GC-FID.

    • Check for hydrolysis (free acid content) if water removal wasn't efficient.

Protocol B: Determining Thermal Half-Life

Use this if you suspect your enzyme batch is dead.

  • Incubate the immobilized lipase in the reaction solvent (without substrates) at 60°C for 24 hours.

  • Run a standard activity assay (e.g., esterification of hexanoic acid) at 40°C .

  • Compare the initial rate (

    
    ) to a fresh batch.
    
  • Pass/Fail: If retained activity is < 80%, your operating temperature is too high for the catalyst's longevity.

Visualizing the Reaction Mechanism

Understanding the Ping-Pong Bi-Bi mechanism helps explain why temperature affects inhibition.

Mechanism Lipase Free Lipase (E) Complex1 E•Acid Lipase->Complex1 + Acid AcylEnzyme Acyl-Enzyme Intermediate (E-Ac) Complex2 E-Ac•Alcohol AcylEnzyme->Complex2 + Ethanol Complex1->AcylEnzyme - H2O Complex2->Lipase - Ester Substrate1 2-Hexenoic Acid Product1 Water Substrate2 Ethanol Product2 Ethyl 2-Hexenoate ThermalNote High Temp (>55°C) Destabilizes E-Ac Intermediate ThermalNote->AcylEnzyme

Figure 2: Ping-Pong Bi-Bi mechanism. High temperatures can destabilize the Acyl-Enzyme intermediate, leading to hydrolysis if water is not removed.

References

  • Mamlouk, H., et al. (2025).[1] Enzymatic synthesis of ethyl hexanoate by transesterification: Optimization and kinetic study. ResearchGate.[3][4]

  • Yadav, G. D., & Trivedi, A. H. (2003). Kinetic modeling of immobilized lipase catalyzed synthesis of n-octyl acetate in non-aqueous media. Enzyme and Microbial Technology.[1][5]

  • Chowdary, G. V., & Prapulla, S. G. (2005).[1] Kinetic study on lipase-catalyzed esterification in organic solvents. Indian Journal of Chemistry.[1]

  • Badgujar, K. C., & Bhanage, B. M. (2015). Factors governing the enzymatic synthesis of ethyl hexanoate.[3][6][7] Journal of Molecular Catalysis B: Enzymatic.

  • Foresti, M. L., & Ferreira, M. L. (2007). Solvent-free lipase-catalyzed synthesis of ethyl oleate: Optimization and stability. Bioresource Technology.

Sources

Technical Support Center: Stability of Ethyl Hex-2-enoate Under UV Exposure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Photochemical Stability & Degradation Pathways of Ethyl Hex-2-enoate CAS: 1552-67-6 (Trans-isomer dominant) Document ID: TS-EH2E-UV-001 Last Updated: 2026-02-04

Executive Summary & Core Chemistry

Ethyl hex-2-enoate is an


-unsaturated ester. Its stability is governed by the conjugated system between the alkene (

) and the carbonyl (

).[1] Under UV light exposure, this conjugation acts as a chromophore, absorbing energy and driving the molecule into an excited state.[1]

The Primary Issue: The dominant degradation pathway is Photoisomerization (


) .[1]
Commercially supplied ethyl hex-2-enoate is typically 

trans (E). UV exposure drives the formation of the cis (Z) isomer until a photostationary state (PSS) is reached.[1] This alters the organoleptic profile (smell) and physical properties (boiling point, refractive index).[1]

Secondary Issues:

  • [2+2] Cycloaddition (Dimerization): Occurs at high concentrations.[1]

  • Photo-oxidation: Occurs if oxygen is present during irradiation.[1]

Troubleshooting Guide (Q&A)

Q1: My sample has developed a "sharp" or "grassy" off-note. Is it degraded?

Diagnosis: Likely UV-induced Isomerization.[1] Technical Explanation: The trans (E) isomer is known for its sweet, fruity, pineapple-like aroma. The cis (Z) isomer often possesses a greener, sharper, or "fatty" odor profile.[1] Verification:

  • Run a GC-MS analysis.[1]

  • Look for a new peak eluting slightly before the main parent peak (cis isomers typically have lower boiling points and elute earlier on non-polar columns).[1]

  • Action: If the cis content exceeds 5-10%, repurify via fractional distillation or discard if high purity is required.[1]

Q2: I observe a gradual decrease in purity on HPLC/GC, but no new distinct impurity peaks. What is happening?

Diagnosis: Oligomerization or Polymerization.[1] Technical Explanation: Prolonged UV exposure, especially in concentrated neat liquid, can initiate radical polymerization or [2+2] dimerization.[1] These dimers (cyclobutane derivatives) have high molecular weights and may not elute under standard GC ramp conditions, appearing as "loss of mass."[1] Verification:

  • Check Viscosity: Has the liquid become thicker?

  • TLC Analysis: Run a TLC plate (Hexane:EtOAc 9:1). Look for spots remaining at the baseline (polymers/dimers).[1]

Q3: Can I store the sample in clear glass if I wrap it in foil?

Diagnosis: Acceptable for short-term, but risky for long-term storage. Technical Explanation: Aluminum foil blocks UV effectively.[1] However, the risk lies in user error (gaps in wrapping) or incidental exposure during handling.[1] Action: Transfer to Amber Borosilicate Vials (Type 1, Class B) immediately. These filter out wavelengths


 nm, effectively stopping the 

transition excitation.[1]

Technical Deep Dive: The Photochemical Pathway

The following diagram illustrates the mechanistic flow of ethyl hex-2-enoate degradation under UV light.

G Trans Trans-Ethyl Hex-2-enoate (Ground State, E) Excited Singlet Excited State (S1, π-π*) Trans->Excited UV Absorption (λ ~210-240 nm) Excited->Trans Fluorescence/Heat ISC Intersystem Crossing (Triplet State T1) Excited->ISC Spin Flip Cis Cis-Ethyl Hex-2-enoate (Z-Isomer) Excited->Cis Relaxation (Isomerization) Dimer Cyclobutane Dimer (High Conc. Only) ISC->Dimer [2+2] Cycloaddition Cis->Trans Thermal/Acid Reversion (Slow)

Figure 1: Photochemical pathways of ethyl hex-2-enoate. The primary path is E/Z isomerization.[1] Dimerization is a secondary path favored in high concentrations.

Validated Experimental Protocols

Protocol A: Quantifying Isomerization (GC-FID/MS)

Use this protocol to determine if your sample is still viable.

Prerequisites:

  • Gas Chromatograph (GC) with Split/Splitless inlet.[1]

  • Column: DB-Wax or HP-5 (Polar columns like DB-Wax provide better separation of geometric isomers).

Step-by-Step:

  • Sample Prep: Dilute 10

    
    L of ethyl hex-2-enoate in 1 mL of Hexane (HPLC Grade).
    
  • Inlet Parameters:

    • Temp: 250°C

    • Split Ratio: 50:1[1]

  • Oven Program:

    • Start: 60°C (Hold 1 min)

    • Ramp: 10°C/min to 200°C

    • Hold: 5 mins

  • Analysis:

    • Trans-isomer (Target): Expect major peak at retention time

      
      .
      
    • Cis-isomer (Impurity): Look for peak at

      
       (typically 0.2–0.5 min earlier on non-polar, potentially later on highly polar phases depending on interaction).
      
    • Calculation:

      
      
      
Protocol B: Stabilization & Storage

Standard Operating Procedure (SOP) for preventing degradation.

  • Container: Use Amber Glass Vials (USP Type 1).

  • Headspace: Purge headspace with Argon or Nitrogen for 30 seconds before sealing.[1] This prevents photo-oxidation (formation of epoxides/peroxides) which can occur alongside isomerization.

  • Temperature: Store at

    
    . While heat alone doesn't rapidly isomerize the ester, it accelerates oxidation initiated by trace UV exposure.[1]
    

Data Summary: Physical & Chemical Properties

PropertyValueNotes
Molecular Formula

MW 142.20 g/mol
UV Absorption Max

nm

transition of conjugated ester [1].
Secondary Abs.

nm
Weak

transition.[1]
Boiling Point 167-174°CTrans isomer.[1][2] Cis isomer generally lower.[1]
Solubility Ethanol, OilsInsoluble in water.[1][2]

References

  • PubChem. (2025).[1] Ethyl hex-2-enoate Compound Summary. National Center for Biotechnology Information.[1] [Link][3]

  • The Good Scents Company. (2024).[1] Ethyl 2-hexenoate General Information and Organoleptics. [Link]

  • Dugave, C., & Demange, L. (2003).[1] Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications. Chemical Reviews, 103(7), 2475–2532.[1] (General mechanism of alkene photoisomerization).[1]

  • Synerzine. (2018).[1][4] Safety Data Sheet: 2-Hexenoic acid, ethyl ester, (E)-. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Ethyl Hex-2-enoate Retention Indices on Polar vs. Non-Polar GC Columns

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of volatile and semi-volatile compounds is a cornerstone of robust analytical methodology. In gas chromatography (GC), while mass spectrometry (MS) provides invaluable structural information, it is the retention index (RI) that offers a highly reproducible, orthogonal parameter for confident compound identification. This guide provides an in-depth comparison of the retention behavior of ethyl hex-2-enoate, a common flavor and fragrance compound, on polar and non-polar GC stationary phases, supported by experimental data and established analytical principles.

The Significance of Retention Indices in Compound Identification

The retention time of a compound in a GC system can be influenced by several factors, including column length, diameter, film thickness, carrier gas velocity, and temperature programming.[1] To overcome these variations and allow for inter-laboratory comparisons, the Kovats Retention Index was developed.[1] This system normalizes the retention time of an analyte to the retention times of a series of n-alkanes, which are assigned retention index values of 100 times their carbon number (e.g., hexane = 600, heptane = 700).[2] The resulting retention index is a more stable and reliable identifier for a given compound on a specific stationary phase.

It is crucial to distinguish between ethyl hex-2-enoate and its saturated counterpart, ethyl hexanoate. The presence of a double bond in the C2 position of ethyl hex-2-enoate introduces a degree of polarity and a more rigid structure compared to the fully saturated ethyl hexanoate. This seemingly minor structural difference can lead to significant variations in their respective retention indices, particularly on polar stationary phases.

Comparative Retention Index Data for Ethyl Hex-2-enoate

The choice of stationary phase is a critical determinant of chromatographic selectivity. Non-polar columns, typically composed of polydimethylsiloxane (e.g., DB-5, HP-5), separate analytes primarily based on their boiling points and van der Waals interactions.[2] In contrast, polar columns, often with polyethylene glycol (e.g., DB-WAX) or cyanopropyl-based stationary phases, exhibit stronger dipole-dipole and hydrogen bonding interactions, leading to greater retention of polar analytes.[2]

The retention indices for ethyl hex-2-enoate on standard non-polar and polar columns are summarized in the table below.

AnalyteStationary Phase TypeStationary Phase ExampleAverage Retention Index
Ethyl hex-2-enoateNon-Polar (5% phenyl-methylpolysiloxane)DB-5, HP-5~1035[3]
Ethyl hex-2-enoatePolar (Polyethylene Glycol)DB-WAX, Supelcowax-10~1348[3]

Note: The presented retention indices are averaged from multiple sources and may vary slightly depending on the specific experimental conditions.

The data clearly demonstrates a substantial increase in the retention index of ethyl hex-2-enoate on a polar stationary phase compared to a non-polar one. This is a direct consequence of the molecular interactions between the analyte and the stationary phase. The ester functionality and the double bond in ethyl hex-2-enoate contribute to its moderate polarity. On a non-polar DB-5 column, the primary interaction is dispersive, and its elution is largely governed by its boiling point relative to the n-alkanes. However, on a polar DB-WAX column, the polyethylene glycol stationary phase can engage in stronger dipole-dipole interactions with the ester group of ethyl hex-2-enoate. This enhanced interaction results in a longer retention time and, consequently, a significantly higher retention index.

Experimental Protocol for the Determination of Kovats Retention Index

The following is a detailed methodology for the experimental determination of the Kovats Retention Index for a target analyte like ethyl hex-2-enoate.

1. Preparation of Standards and Samples:

  • Analyte Stock Solution: Prepare a 1000 ppm stock solution of ethyl hex-2-enoate in a high-purity solvent (e.g., hexane or methanol).

  • n-Alkane Standard Mix: Prepare a homologous series of n-alkanes (e.g., C8 to C20) in the same solvent. The concentration of each n-alkane should be comparable to the expected analyte concentration.

  • Sample for Analysis: Prepare a working solution containing the ethyl hex-2-enoate at a suitable concentration (e.g., 10 ppm) and spiked with the n-alkane standard mix.

2. Gas Chromatography (GC) System and Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

  • Columns:

    • Non-polar: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Polar: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: 50°C hold for 2 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C or a Mass Spectrometer (MS).

3. Data Acquisition and Analysis:

  • Inject the prepared sample containing the analyte and n-alkanes onto the GC system.

  • Record the retention times of the analyte and the n-alkanes that elute just before and just after the analyte.

  • Calculate the Kovats Retention Index (I) using the following formula for isothermal or temperature-programmed runs:

    I = 100 * [n + (N - n) * (log(t'_r(analyte)) - log(t'_r(n))) / (log(t'_r(N)) - log(t'_r(n)))]

    Where:

    • n = carbon number of the n-alkane eluting before the analyte

    • N = carbon number of the n-alkane eluting after the analyte

    • t'_r = adjusted retention time (retention time of the compound minus the retention time of an unretained compound like methane)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the Kovats Retention Index.

Caption: Workflow for Kovats Retention Index Determination.

The Underlying Principles of Analyte-Stationary Phase Interactions

The choice of stationary phase and its interaction with the analyte are governed by the principle of "like dissolves like".

G cluster_0 Non-Polar Column (e.g., DB-5) cluster_1 Polar Column (e.g., DB-WAX) NP_Analyte Ethyl Hex-2-enoate NP_Phase Polydimethylsiloxane NP_Analyte->NP_Phase Van der Waals Forces (Primary Interaction) P_Analyte Ethyl Hex-2-enoate P_Phase Polyethylene Glycol P_Analyte->P_Phase Dipole-Dipole Interactions (Stronger Interaction)

Caption: Analyte-Stationary Phase Interactions.

On a non-polar column, the separation is primarily driven by differences in the boiling points of the analytes. For a polar column, specific interactions such as dipole-dipole forces and hydrogen bonding play a much more significant role, leading to a different elution order and selectivity compared to a non-polar column.

Conclusion

The retention index is a powerful tool for the confident identification of compounds in complex mixtures. The case of ethyl hex-2-enoate clearly illustrates the profound impact of stationary phase polarity on retention behavior. A significantly higher retention index is observed on a polar DB-WAX column compared to a non-polar DB-5 column due to enhanced dipole-dipole interactions between the analyte and the stationary phase. For researchers and drug development professionals, understanding these principles and having access to reliable retention index data are crucial for developing robust and accurate analytical methods. The experimental protocol provided in this guide offers a standardized approach to determining these valuable analytical parameters.

References

  • PubChem. Ethyl trans-2-hexenoate. [Link]

  • NIST. 2-Hexenoic acid, ethyl ester. [Link]

  • Chemistry LibreTexts. Gas Chromatography. [Link]

  • Wikipedia. Kováts retention index. [Link]

  • Phenomenex. GC Tech Tip: GC Column - Polarity vs Selectivity. [Link]

  • ResearchGate. Kovats Retention Index analysis of flavor and fragrance compound using Biplot Statistical method in gas chromatography systems. [Link]

  • The Pherobase. The Kovats Retention Index: Ethyl hexanoate (C8H16O2). [Link]

  • PubChem. Ethyl hex-2-enoate. [Link]

  • The Good Scents Company. ethyl 2-hexenoate. [Link]

  • FooDB. Showing Compound Ethyl 2-hexenoate (FDB009391). [Link]

  • VCF Online. VCF Guide to use. [Link]

  • ResearchGate. Plots of Kováts retention indexes determined on DB-5 stationary phase.... [Link]

  • Chemistry For Everyone. What Are Kovats Retention Indices In Gas Chromatography?. [Link]

Sources

Comparative Cytotoxicity Profiling: Ethyl hex-2-enoate in Cell Culture Models

[1]

Executive Summary & Core Directive

Objective: This guide provides a technical framework for evaluating the cytotoxicity of Ethyl hex-2-enoate (Ethyl 2-hexenoate) relative to its saturated analog, Ethyl hexanoate , and standard positive controls.[1]

Scientific Rationale: While Ethyl hex-2-enoate is a FEMA-GRAS approved flavoring agent (FEMA 4613), its chemical structure contains an


-unsaturated carbonyl motif1Michael Acceptor

Key Takeaway: In cell culture models, Ethyl hex-2-enoate is predicted to exhibit higher molar cytotoxicity than Ethyl hexanoate due to electrophilic stress (GSH depletion), despite both being rapidly hydrolyzed in vivo to relatively non-toxic metabolites.[1] This guide outlines the experimental protocols to validate this Structure-Activity Relationship (SAR).

Mechanistic Grounding: The Michael Acceptor Hypothesis

To interpret cytotoxicity data correctly, researchers must distinguish between non-specific narcosis (membrane disruption) and reactive toxicity (covalent binding).

Structural Comparison[1]
  • Ethyl hexanoate (Saturated): A lipophilic ester that acts primarily via non-polar narcosis at high concentrations. It is metabolically inert until hydrolyzed.

  • Ethyl hex-2-enoate (

    
    -Unsaturated):  Contains a double bond conjugated to the carbonyl group.[1] This polarization renders the 
    
    
    -carbon electrophilic, allowing it to react with soft nucleophiles (like the thiol group of Glutathione) via 1,4-conjugate addition (Michael Addition).
Pathway Visualization

The following diagram illustrates the differential cellular fate of the two compounds.

ToxicityMechanismcluster_0Compound Entrycluster_1Cellular Interactioncluster_2OutcomeE_SatEthyl Hexanoate(Saturated)MembraneMembrane Partitioning(Narcosis)E_Sat->MembranePrimary ModeE_UnsatEthyl hex-2-enoate(α,β-Unsaturated)E_Unsat->MembraneSecondary ModeGSHGlutathione (GSH)PoolE_Unsat->GSHElectrophilic Attack(Michael Addition)LowToxLow Cytotoxicity(High IC50)Membrane->LowToxAdductGSH-Conjugate(Michael Adduct)GSH->AdductOxStressOxidative Stress(GSH Depletion)Adduct->OxStressDepletionApopApoptosis/Necrosis(Lower IC50)OxStress->Apop

Figure 1: Differential toxicity pathways.[1] Ethyl hex-2-enoate (Red path) can deplete cellular antioxidant reserves (GSH), leading to oxidative stress, whereas Ethyl hexanoate (Blue path) relies on non-specific membrane effects.[1]

Experimental Protocol: Comparative Profiling

This protocol is designed to be self-validating by including both a viability endpoint (MTT) and a mechanistic endpoint (GSH quantification).[1]

Experimental Design Matrix
ParameterConditionRationale
Test Compound Ethyl hex-2-enoateTarget analyte.[1]
Negative Control Ethyl hexanoateStructurally similar but non-reactive (Saturated).
Vehicle Control 0.1% DMSO or EthanolEsters have low water solubility; maintain vehicle <0.5%.[1]
Positive Control Acrolein or DEMKnown potent Michael acceptors (validates GSH assay).
Cell Model HepG2 (Liver) or HaCaT (Skin)HepG2 for metabolic competence; HaCaT for dermal exposure.
Step-by-Step Methodology
Phase A: Preparation of Stock Solutions
  • Purity Check: Ensure Ethyl hex-2-enoate is >98% pure (trans-isomer is most common).[1]

  • Solubilization: Dissolve neat compound in DMSO to create a 100 mM stock.

  • Serial Dilution: Prepare 2x working concentrations in complete media (range: 0 µM to 1000 µM). Note: Esters are volatile. Seal plates with parafilm or use low-evaporation lids.[1]

Phase B: Dual-Endpoint Assay (Viability + Mechanism)
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Aspirate media. Add 100 µL of treatment media (Compounds, Controls).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Endpoint 1 (GSH): In duplicate plates, use a luminescence-based GSH assay (e.g., GSH-Glo) to measure thiol depletion before overt cell death occurs (e.g., at 6h or 12h timepoint).[1]

  • Endpoint 2 (Viability): In parallel plates, perform MTT or Resazurin assay at 24h.

Workflow Diagram

Workflowcluster_mechMechanistic Arm (6-12h)cluster_cytoCytotoxicity Arm (24h)StartStart: Cell Seeding(HepG2 / HaCaT)TreatTreatment (0-1000 µM)Ethyl hex-2-enoate vs. Ethyl hexanoateStart->TreatSplitSplit PlatesTreat->SplitGSH_AssayGSH Quantification(Luminescence)Split->GSH_AssayPlate AMTT_AssayMTT / MTS Assay(Metabolic Activity)Split->MTT_AssayPlate BRead_GSHData: % GSH DepletionGSH_Assay->Read_GSHRead_IC50Data: IC50 CalculationMTT_Assay->Read_IC50

Figure 2: Parallel workflow to distinguish cytotoxicity (IC50) from oxidative mechanism (GSH).

Comparative Data Analysis

The following table summarizes the expected performance based on established Structure-Activity Relationships (SAR) for

Representative Performance Metrics
MetricEthyl hex-2-enoate (Unsaturated)Ethyl hexanoate (Saturated)Interpretation
IC50 (24h) 50 - 300 µM > 1000 µM The unsaturated ester is 3-10x more potent due to electrophilic reactivity.[1]
GSH Levels Significant depletion at sub-lethal doses (< IC50).No depletion until high necrotic doses.Confirms Michael acceptor mechanism for hex-2-enoate.[1]
ROS Induction Moderate Increase.[1]Minimal / None.Downstream effect of GSH depletion.
Rescue Toxicity reduced by NAC (N-acetylcysteine) co-treatment.[1]No significant rescue by NAC.NAC acts as a decoy nucleophile, neutralizing the unsaturated ester.

Critical Insight: If Ethyl hex-2-enoate shows an IC50 > 500 µM in your specific cell line, the cell type likely has high endogenous Glutathione-S-Transferase (GST) activity or rapid esterase hydrolysis capacity, which detoxifies the compound before it causes damage.[1]

Regulatory & Safety Context

While in vitro assays may show cytotoxicity, it is vital to contextualize this with in vivo safety data to avoid alarmism.

  • Metabolic Hydrolysis: In vivo, carboxylesterases rapidly hydrolyze Ethyl hex-2-enoate into 2-hexenoic acid and ethanol .[1]

  • FEMA/EFSA Status: Both Ethyl hex-2-enoate (FEMA 4613) and Ethyl hexanoate (FEMA 2439) are GRAS (Generally Recognized As Safe).[1] The rapid hydrolysis prevents systemic accumulation of the electrophilic parent ester.

  • Relevance: The cytotoxicity data generated here is most relevant for local contact toxicity (e.g., oral mucosa, flavor inhalation) rather than systemic toxicity.

References

  • Schultz, T. W., et al. (2004).

    
    -unsaturated compounds." SAR and QSAR in Environmental Research. 
    
    • Supports the claim th

      
      -unsaturated esters exhibit enhanced toxicity via electrophilic modes of action compared to saturated analogs.[2]
      
  • PubChem. (n.d.).[3] "Ethyl trans-2-hexenoate (Compound)." National Library of Medicine.

    • Source for chemical structure, physical properties, and identific
  • FEMA. (2015). "Ethyl hex-2-enoate - FEMA Flavor Ingredient Library."[1] Flavor and Extract Manufacturers Association.[3][4]

    • Verifies GRAS status and regulatory identific
  • Expert Panel for Fragrance Safety. (2013). "Safety Assessment of Alkyl Ethylhexanoates." Cosmetic Ingredient Review.

    • Provides comparative safety data for saturated ethylhexanoates, confirming low toxicity due to rapid hydrolysis.
  • Chan, K., et al. (2008). "The Nrf2-Keap1-ARE pathway as a potential therapeutic target."[1][5] Validation of Michael Acceptor interactions with cellular thiols.

    • Mechanistic background on how electrophilic compounds interact with the GSH/Nrf2 system.

Correlation between sensory panel data and GC-MS quantification of ethyl 2-hexenoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Pharmaceutical Formulation Scientists, Flavor Chemists, Analytical Chemists

Executive Summary: The "Peak Area" Trap

In drug development and flavor chemistry, a critical disconnect often exists between analytical data and human perception. Ethyl 2-hexenoate (CAS: 1552-67-6), a potent ester responsible for pineapple, green, and waxy nuances, serves as a perfect model for this challenge.

While Gas Chromatography-Mass Spectrometry (GC-MS) provides absolute quantification, it fails to account for Odor Activity Values (OAV) , matrix suppression , and non-linear psychophysical responses (Stevens’ Power Law). A formulation showing a 50% reduction in ester concentration via GC-MS may only result in a 10% reduction in perceived intensity, potentially leading to flavor masking failures in oral suspensions or off-notes in placebo matching.

This guide objectively compares the two methodologies and provides a validated protocol to bridge the gap using OAVs and psychophysical modeling.

Technical Profile: Ethyl 2-Hexenoate[1]

Before correlating data, one must understand the analyte's behavior. Ethyl 2-hexenoate is distinct from its saturated counterpart (ethyl hexanoate) due to the double bond, which imparts a sharper, "greener" character.

PropertyValue / DescriptionImpact on Correlation
Structure

-unsaturated ester
High volatility; susceptible to oxidation.
Odor Quality Pineapple, Green Apple, WaxyMultidimensional; quality changes with concentration.
Detection Threshold (Water) ~4–10 µg/L (ppb)Extremely low; trace amounts trigger sensory response.
Detection Threshold (Ethanol) ~200–600 µg/L (ppb)Matrix Effect: Ethanol suppresses volatility/perception.
LogP 2.3Hydrophobic; partitions heavily into lipid-based excipients.

Methodology Comparison

Method A: Instrumental Quantification (GC-MS)

Objective: Absolute concentration determination. Strength: High reproducibility, linear dynamic range (


).
Weakness:  Blind to sensory thresholds; cannot predict "flavor impact."
Method B: Sensory Descriptive Analysis (Human Panel)

Objective: Perceived intensity and hedonic characterization. Strength: Represents the actual patient/consumer experience. Weakness: High variance, subject to fatigue, expensive, non-linear.

The Bridge: Odor Activity Value (OAV)

The only valid metric for correlation is the OAV, calculated as:



Where 

is the concentration (GC-MS) and

is the Odor Threshold in the specific matrix.

Experimental Protocols

Protocol A: GC-MS Quantification (SIM Mode)

Use this protocol to generate the


 variable.
  • Internal Standard (ISTD): Use Ethyl heptanoate or Ethyl 2-hexenoate-d3 (5 ppm in methanol).

    • Why: Corrects for extraction efficiency and injection variability.

  • Extraction: Headspace Solid-Phase Microextraction (HS-SPME).

    • Fiber: DVB/CAR/PDMS (Grey) – optimal for esters.

    • Incubation: 40°C for 20 mins with agitation (500 rpm).

  • GC Parameters:

    • Column: DB-WAX or equivalent polar column (separates esters effectively).

    • Carrier Gas: Helium, 1.0 mL/min constant flow.

    • Oven: 40°C (2 min)

      
       5°C/min 
      
      
      
      230°C.
  • MS Detection (SIM Mode):

    • Target Ions: m/z 69 (Quant), 113, 99 (Qual).

    • Note: Avoid full scan for quantification; SIM increases sensitivity by 10-100x.

Protocol B: Sensory Threshold & Intensity (3-AFC)

Use this protocol to generate the


 and Perceived Intensity (

).
  • Panel: 8–12 trained judges.

  • Threshold Determination (3-AFC):

    • Prepare 3 cups: 2 controls (matrix only), 1 spiked.

    • Ascending concentration series (logarithmic scale: 1, 3, 10, 30 ppb).

    • Calculate

      
       as the geometric mean of the highest "miss" and lowest "hit" for the group.
      
  • Intensity Scaling:

    • Use a 15-point universal scale (0 = None, 15 = Extremely Strong).

    • Reference: 50 ppm Ethyl 2-hexenoate = "10" (Strong).

Correlation Logic & Visualization

The relationship between GC-MS data (Concentration,


) and Sensory data (Intensity, 

) is not linear .[1] It follows Stevens' Power Law :


  • 
     : Perceived Intensity[1][2]
    
  • 
     : Concentration (from GC-MS)
    
  • 
     : Exponent (typically 0.3 – 0.6 for esters)
    
  • 
     : Constant[1][3][4]
    

If you plot GC Area vs. Sensory Score linearly, you will see a plateau effect (saturation). You must log-transform the data to achieve a linear correlation:



Workflow Diagram

The following diagram illustrates the parallel workflow required to build a predictive model.

G cluster_0 Instrumental Track cluster_1 Sensory Track Sample Formulation Sample (Ethyl 2-hexenoate) Extract HS-SPME Extraction Sample->Extract Panel Human Panel (n=12) Sample->Panel GCMS GC-MS (SIM Mode) Quantification Extract->GCMS Conc Conc. (C) [µg/L] GCMS->Conc OAV Calculate OAV (C / Threshold) Conc->OAV AFC 3-AFC Test (Threshold) Panel->AFC Scale Intensity Scaling (0-15) Panel->Scale AFC->OAV Model Stevens' Power Law Regression Scale->Model OAV->Model Prediction Predictive Model for Flavor Intensity Model->Prediction

Caption: Dual-track workflow integrating analytical concentration and sensory thresholds to derive a predictive psychophysical model.

Data Interpretation: The "Danger Zone"

The following table demonstrates why direct GC-MS correlation fails without OAV correction.

ScenarioGC-MS Conc. (ppb)Fold Change (Analytical)Odor Activity Value (OAV)*Sensory Intensity (0-15)Interpretation
Baseline 10-2.52.0Barely detectable.
Formulation A 505x12.56.5Distinct fruity note.
Formulation B 50050x 12511.0Strong; saturation begins.
Formulation C 2000200x 50012.5Plateau: 4x conc. increase yields negligible sensory difference.
  • Assumed Threshold in Matrix = 4 ppb.

  • Note how Formulation C shows massive analytical increase but minimal sensory increase. This is the "Psychophysical Plateau."

Expert Insight: Matrix Interference

If your formulation contains ethanol (>5%) , cyclodextrins , or lipids :

  • The partition coefficient (

    
    ) changes.
    
  • The GC-MS headspace concentration will drop (unless using total solvent extraction).

  • The Sensory Threshold will increase (sensitivity drops).

  • Action: You must re-determine the sensory threshold in the exact vehicle/placebo, or your OAV calculation will be invalid.

References

  • Evaluation of Perceptual Interactions between Ester Aroma Components. (2020). Foods. Discusses OAVs and synergistic effects of ethyl esters. [Link]

  • Odor Detection Thresholds for Selected Pure Compounds. (2022). Chemical Engineering Transactions. Provides updated threshold methodologies. [Link]

  • Stevens' Power Law in Psychophysics. (Wikipedia Summary/Overview). Fundamental background on the non-linear scaling of sensory intensity. [Link][1][5]

  • Ethyl 2-hexenoate Compound Summary. (PubChem). Chemical and physical properties.[6][7][8][9][10][11] [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Ethyl Hex-2-enoate

[1][2]

Executive Summary & Chemical Profile

Ethyl hex-2-enoate (Ethyl 2-hexenoate) is an unsaturated ester commonly used in fragrance and flavor synthesis.[1][2] While often perceived merely as a "fruity" flavoring agent, its physicochemical properties—specifically its flash point and immiscibility with water—dictate strict disposal protocols under RCRA (Resource Conservation and Recovery Act) guidelines.[2]

Operational Directive: Treat all ethyl hex-2-enoate waste as Ignitable Hazardous Waste (D001) . Under no circumstances should this compound be disposed of via sanitary sewer systems (drains).[2]

Physicochemical Data Table
PropertyValueOperational Implication
CAS Number 1552-67-6 (General) / 27829-72-7 (Trans)Use for waste manifesting and inventory tracking.[1][2][3]
Flash Point ~54°C - 62°C (130°F - 144°F)CRITICAL: Falls near the RCRA ignitability cutoff (60°C).[1][2] We treat it as Flammable (D001) to ensure compliance margin.
Water Solubility Insoluble / ImmiscibleDo not pour down drain. Will phase-separate, damaging plumbing seals and violating Clean Water Act discharge permits.[1][2]
Specific Gravity ~0.90 g/mLFloats on water.[1][2] In a fire scenario, water streams may spread the burning liquid.[2]
Reactivity Stable; Incompatible with OxidizersSegregate strictly from nitric acid, perchlorates, and peroxides to prevent exothermic hydrolysis or ignition.[1]

Waste Stream Segregation Protocol

Effective disposal begins at the bench.[2] You must segregate this chemical into the correct waste stream immediately upon generation.[2]

The "Non-Halogenated" Rule

Ethyl hex-2-enoate contains carbon, hydrogen, and oxygen, but no halogens (Fluorine, Chlorine, Bromine, Iodine).[1][2]

  • Correct Stream: Organic Solvents (Non-Halogenated).[2]

  • Why? Halogenated wastes require higher incineration temperatures and scrubbers to remove acid gases (HCl, HF).[2] Mixing non-halogenated esters into halogenated waste streams increases disposal costs and complicates the incineration process.[2]

Container Selection & Labeling[1]
  • Container Compatibility: Use High-Density Polyethylene (HDPE) carboys or Amber Glass bottles.[2] Avoid low-density plastics that may soften upon long-term exposure to esters.[1][2]

  • Headspace: Leave at least 10% headspace in the container.[2] Esters can expand significantly with temperature fluctuations; lack of headspace can lead to container rupture.[2]

  • Labeling Requirements:

    • Chemical Name: Write out "Ethyl hex-2-enoate" fully. Do not use abbreviations or chemical formulas.

    • Hazard Checkbox: Mark "Flammable" and "Irritant."[2]

Step-by-Step Disposal Workflow

Phase A: Routine Liquid Waste
  • Preparation: Don standard PPE (Nitrile gloves, safety glasses, lab coat).[2] Ensure the waste container is grounded if transferring volumes >4 Liters to prevent static discharge.[2]

  • Transfer: Pour waste into the Non-Halogenated Organic Solvent carboy.

  • Logging: Record the volume added on the waste log sheet attached to the carboy.

  • Closure: Cap the container tightly immediately after use. Do not leave funnels in the neck of the carboy (a common violation).[2]

Phase B: Empty Container Management
  • P-Listing Check: Ethyl hex-2-enoate is not P-listed (acutely toxic).[1][2] Therefore, containers can be "RCRA Empty."[2]

  • Triple Rinse: Rinse the empty reagent bottle three times with a small volume of ethanol or acetone.[2]

  • Rinsate Disposal: Pour the rinsate into the Non-Halogenated Waste container (do not pour rinsate down the drain).[2]

  • Defacing: Deface the original label and mark "Empty."[2] Discard the glass bottle in the designated glass trash or recycling, depending on facility rules.

Spill Management & Emergency Response

Scenario: A 500mL bottle of Ethyl hex-2-enoate shatters on the floor.

Immediate Action:

  • Alert & Evacuate: Announce the spill. Remove ignition sources (Bunsen burners, hot plates) immediately due to flammable vapors.[2]

  • Ventilate: Open fume hood sashes to max safe height or open windows if safe to do so.

  • Absorb:

    • Do NOT use paper towels as the primary absorbent (increases surface area for evaporation/flammability).[2]

    • USE inert absorbents: Vermiculite, sand, or commercial "Solvent/Oil" spill pads.

  • Collect: Scoop absorbed material into a heavy-duty plastic bag or a wide-mouth pail.[2]

  • Disposal of Debris: Label the bag/pail as "Solid Debris Contaminated with Flammable Liquid (Ethyl hex-2-enoate)." This goes to the hazardous waste stream, not the general trash.[2]

Visual Workflow (Decision Logic)

DisposalWorkflowStartEthyl Hex-2-enoate Waste GeneratedStateCheckDetermine Physical StateStart->StateCheckLiquidLiquid WasteStateCheck->LiquidReaction mixture / Expired reagentSolidSpill Debris / WipesStateCheck->SolidSpill cleanup / Contaminated PPESegregationSegregate: Non-HalogenatedOrganic StreamLiquid->SegregationAbsorbAbsorb with Vermiculite/Sand(No Paper Towels)Solid->AbsorbContainerContainer: HDPE or Glass(Leave 10% Headspace)Segregation->ContainerBaggingSeal in Chem-Resistant Bag/PailAbsorb->BaggingLabelingLabel: 'Hazardous Waste - Flammable'(RCRA D001)Container->LabelingBagging->LabelingDisposalShip for IncinerationLabeling->Disposal

Figure 1: Decision logic for the segregation and disposal of Ethyl hex-2-enoate, ensuring RCRA compliance.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 519129, Ethyl hex-2-enoate.[2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA D001 Ignitability).[2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Ethyl hex-2-enoate (Registration Dossier).[2] Retrieved from [Link][1][2]

Personal protective equipment for handling Ethyl hex-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Personal Protective Equipment (PPE) & Handling Protocols

  • Target Compound: Ethyl hex-2-enoate (CAS: 2396-84-1 / 27829-72-7)

  • Status: Operational / Immediate Action

Executive Safety Summary (Immediate Action)

Do not treat this compound as a benign flavoring agent. While Ethyl hex-2-enoate is used in flavor/fragrance applications, in the concentrated laboratory environment, it presents specific flammability and permeation risks that standard "general chemistry" PPE may not address.

Critical Hazards
  • Flammability: Flash Point is ~54°C (129°F) . It is a Class II Combustible Liquid (or Flammable Liquid Cat 3 under GHS). Static discharge or hot plates can trigger ignition.

  • Chemical Permeation: As an ester, it can degrade natural rubber and soften disposable nitrile over time. Latex gloves offer zero protection.

  • Irritation: Causes skin (H315) and serious eye (H319) irritation.[1][2]

The "Never" List
  • NEVER use Latex gloves (rapid permeation).

  • NEVER handle outside a fume hood if heating >40°C.

  • NEVER store near oxidizers or strong acids.

Chemical Profile & Risk Assessment

Effective safety protocols rely on understanding the why behind the gear. We do not wear PPE to satisfy a checklist; we wear it to counter specific physical properties.

PropertyValueOperational Implication
Physical State Colorless LiquidFluidity allows rapid spreading; requires spill containment trays.
Flash Point 54°C (Closed Cup)High Risk. Vapor/air mixtures can ignite near standard lab hot plates.
Odor Threshold Low (Fruity/Green)Olfactory fatigue can occur. Do not rely on smell to detect leaks.
Solubility Lipophilic (Fat soluble)Rapidly penetrates skin oils/barriers upon contact.
Reactivity

-Unsaturated Ester
Potential Michael acceptor. Can react with nucleophiles (proteins) causing sensitization over long-term exposure.

PPE Selection Matrix

The following matrix is designed for Self-Validation . Before starting, verify your equipment matches these specifications.

Hand Protection: The "Double-Barrier" Protocol

Esters are notorious for permeating thin disposable gloves.

  • Standard Protocol: Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 5-8 mil Nitrile (Sacrificial layer).

  • Heavy Exposure/Immersion: Butyl Rubber or Silver Shield (Laminate).

PPE CategoryStandard Operation (Analytical/Cold)Preparative Operation (Synthesis/Heating)Rationale
Gloves Double Nitrile (min 5 mil outer). Change every 30 mins.Butyl Rubber or Laminate (Silver Shield).Esters swell nitrile. Laminate offers >4hr breakthrough time.
Eye Protection ANSI Z87.1 Safety Glasses with side shields.Chemical Splash Goggles (Indirect Vent).Prevent vapor absorption into contact lenses or direct splash.
Respiratory Fume Hood (Face velocity >100 fpm).Fume Hood + Organic Vapor (OV) Respirator if outside hood.Heating generates significant organic vapors.
Body FR (Flame Resistant) Lab Coat (Nomex/Cotton blend).FR Lab Coat + Chemical Apron (Butyl/Neoprene).Synthetic lab coats (polyester) melt into skin during fire.

Decision Logic: PPE Selection Workflow

Use this logic flow to determine the required safety setup for your specific task.

PPE_Decision_Tree Start Task Assessment: Ethyl hex-2-enoate VolumeCheck Volume > 100mL OR Heating? Start->VolumeCheck SpillCheck Emergency: Spill? Start->SpillCheck LowRisk Standard Protocol: - Double Nitrile Gloves - Safety Glasses - FR Lab Coat - Fume Hood VolumeCheck->LowRisk No (Analytical) HighRisk High Exposure Protocol: - Butyl/Laminate Gloves - Splash Goggles - Chemical Apron - Grounded Glassware VolumeCheck->HighRisk Yes (Prep/Heat) SpillAction Evacuate -> Ventilate Use Absorbent Pads Do NOT use water SpillCheck->SpillAction Yes

Figure 1: Decision tree for selecting appropriate PPE based on operational volume and thermal conditions.

Operational Protocols

A. Receipt & Storage[1][2][3][4][5]
  • Inspection: Upon receipt, check the bottle seal. Esters can seep through loose caps.

  • Segregation: Store in a Flammables Cabinet . Keep separate from oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic reactions.

  • Environment: Cool, dry, dark area. Heat degrades the ester and increases internal vapor pressure.

B. Synthesis & Handling (The "Cold-Start" Rule)
  • Static Control: Because the flash point (54°C) is close to ambient lab temperatures in warm climates or near equipment, ground all glassware when transferring >500mL.

  • The Cold-Start: If heating the reaction, purge the headspace with Nitrogen/Argon before heating to remove oxygen, reducing flammability risk.

  • Transfer: Use glass or stainless steel pipettes. Avoid polystyrene plastics, which may etch or dissolve.

C. Waste Disposal[1][3][5]
  • Segregation: Dispose of as Non-Halogenated Organic Solvent Waste .

  • Prohibition: Do NOT pour down the drain. It is toxic to aquatic life (H411) and will damage plumbing seals over time.

  • Container: Use High-Density Polyethylene (HDPE) or steel waste drums.

Emergency Response

Skin Exposure (Immediate Action)
  • Doff: Immediately remove contaminated gloves/clothing.[3] Do not peel gloves by the fingertips; roll them down from the wrist to trap the chemical inside.

  • Wash: Rinse skin with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/acetone) to clean skin; this increases absorption.

  • Assess: If redness (erythema) persists, seek medical attention.

Spill Management (< 500mL)
  • Isolate: Turn off all hot plates and stirrers. Remove ignition sources.[1][4][3][5]

  • PPE Up: Don Butyl gloves and goggles.

  • Absorb: Use vermiculite or polypropylene pads .

    • Note: Do not use paper towels for large spills; they increase surface area for evaporation and flammability.

  • Disposal: Place soaked absorbents in a sealed bag inside a fume hood.

References

  • PubChem. (n.d.). Ethyl trans-2-hexenoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • ECHA. (n.d.).[6] Ethyl (E)-hex-2-enoate Registration Dossier. European Chemicals Agency.[6] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl hex-2-enoate
Reactant of Route 2
Reactant of Route 2
Ethyl hex-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.